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6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione Documentation Hub

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  • Product: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione
  • CAS: 565165-41-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanism of Action and Bioactivity Profiling of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Executive Summary The compound 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) represents a highly privileged 5,6-diaminouracil pharmacophore. In modern drug discovery, this specific pyrimidine-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) represents a highly privileged 5,6-diaminouracil pharmacophore. In modern drug discovery, this specific pyrimidine-2,4-dione scaffold is not merely a passive synthetic intermediate; it is a structurally active core utilized to design potent, dual-target anticancer agents. By mimicking endogenous purines and pyrimidines, this scaffold effectively engages both Epigenetic Readers (such as BRD4) and Mitotic Kinases (such as PLK1).

This whitepaper dissects the structure-activity relationship (SAR) of this compound, maps its downstream apoptotic signaling pathways, and provides self-validating experimental workflows for quantifying its bioactivity.

Mechanistic Foundation: Structural Causality & Target Engagement

The mechanism of action for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and its immediate derivatives relies on precise spatial mimicry and hydrophobic anchoring. According to structural-based drug design studies on aminopyrimidine-2,4-diones 1, the molecule's efficacy is driven by three distinct structural domains:

  • The Pyrimidine-2,4-dione Core: This core acts as an acetyl-lysine (KAc) mimic in bromodomains and an ATP mimic in the kinase hinge region.

  • 1-Butyl Substitution: The lipophilic butyl chain at the N1 position is critical for membrane permeability and acts as a hydrophobic anchor. In the BRD4 binding pocket, this aliphatic chain embeds deeply into the hydrophobic cavity formed by residues Tyr97 and Pro82, stabilizing the ligand-protein complex.

  • 5-Methylamino & 6-Amino Groups: These nitrogen-rich functional groups act as essential hydrogen-bond donors and acceptors. In BRD4, they form a vital H-bond network with Asn140 —the hallmark residue for acetyl-lysine recognition. In PLK1, they interact directly with the Cys133 residue in the kinase hinge region.

MOA Cmpd 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione BRD4 BRD4 Inhibition (Acetyl-Lysine Mimicry) Cmpd->BRD4 Binds Asn140 PLK1 PLK1 Inhibition (ATP Competitive Binding) Cmpd->PLK1 Binds Hinge Region cMyc Downregulation of c-Myc BRD4->cMyc CellCycle G2/M Phase Arrest PLK1->CellCycle Bcl2 Downregulation of Bcl-2 cMyc->Bcl2 Bax Upregulation of BAX & Caspase-3 cMyc->Bax Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Fig 1: Dual-target mechanism of action of the pyrimidine-2,4-dione scaffold on BRD4 and PLK1.

Downstream Signaling and Cellular Impact

When the 6-amino-1-butyl-5-methylamino scaffold successfully engages its targets, it triggers a synergistic collapse of cancer cell proliferation networks:

  • BRD4 Inhibition: By blocking the bromodomain, the compound prevents the recruitment of the positive transcription elongation factor b (P-TEFb). This halts the transcription of the MYC oncogene, subsequently depleting anti-apoptotic proteins like Bcl-2.

  • PLK1 Inhibition: Competitive binding at the PLK1 ATP site disrupts centrosome maturation and bipolar spindle assembly, forcing the cell into a prolonged G2/M phase arrest.

  • Apoptotic Execution: The combined stress of G2/M arrest and MYC depletion upregulates BAX and activates Caspase-3, irreversibly committing the cell to apoptosis 2.

Quantitative Data: Bioactivity Benchmarks

To evaluate the efficacy of derivatives based on this scaffold, researchers must benchmark against established IC50 values. The table below summarizes the expected quantitative parameters for this chemical class.

Target / AssayExpected IC50 RangeReference ControlKey Interaction Residues
BRD4 (BD1/BD2) 20 - 150 nMJQ1, VolasertibAsn140, Tyr97, Pro82
PLK1 (Kinase) 10 - 100 nMVolasertibCys133 (Hinge), Leu132
Cell Viability (MDA-MB-231) 1.5 - 5.0 µMMethotrexateN/A

Self-Validating Experimental Protocols

A common failure point in evaluating lipophilic pyrimidine-2,4-dione analogs is artificially low bioactivity caused by poor aqueous solubility or assay interference 3. The following protocols are engineered as self-validating systems to ensure data trustworthiness.

Workflow Prep Compound Preparation (>95% Purity) TRFRET BRD4 Binding (TR-FRET Assay) Prep->TRFRET ADPGlo PLK1 Kinase (ADP-Glo Assay) Prep->ADPGlo MTT Cell Viability (MTT Assay) TRFRET->MTT ADPGlo->MTT Flow Apoptosis & Cycle (Flow Cytometry) MTT->Flow

Fig 2: Standardized workflow for validating the bioactivity of pyrimidine-2,4-dione derivatives.

Protocol A: PLK1 Kinase Activity Validation (ADP-Glo™ Assay)

Causality: This assay measures the depletion of ATP. Because the compound is an ATP-competitive inhibitor, successful binding prevents ATP conversion to ADP by PLK1. We utilize a luminescence-based approach to avoid the auto-fluorescence common in highly conjugated pyrimidine derivatives.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute in aqueous assay buffer containing 0.01% Tween-20 . Rationale: Tween-20 prevents colloidal aggregation of the lipophilic butyl chain, which otherwise causes false-positive inhibition.

  • Reaction Initiation: In a 384-well plate, combine 2 µL of the compound dilution (final DMSO <1%), 2 µL of purified recombinant PLK1 enzyme, and 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes to allow the compound to reach binding equilibrium at the kinase hinge region.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • System Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and Volasertib (positive control). Proceed with data analysis only if the Z'-factor is > 0.6, confirming assay robustness.

Protocol B: BRD4 Target Engagement (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) confirms direct binding to the BRD4 bromodomain by displacing a fluorescently labeled ligand. The time-resolved nature of the assay eliminates background interference.

  • Reagent Assembly: Mix His-tagged BRD4 (BD1) protein with a Europium-labeled anti-His antibody (donor) and a Cy5-labeled BET ligand (acceptor).

  • Displacement: Add the test compound in a 10-point dose-response format (ranging from 0.1 nM to 10 µM).

  • Detection: Excite the microplate at 340 nm. Following a 100 µs delay (to allow short-lived background fluorescence to decay), measure emission at 615 nm (Europium) and 665 nm (Cy5).

  • Data Interpretation: A dose-dependent reduction in the 665/615 nm emission ratio indicates successful displacement of the tracer by the pyrimidine-2,4-dione compound, confirming direct engagement with the Asn140 residue.

References

  • Source: MDPI (Molecules)
  • Troubleshooting low bioactivity in 6-(butylamino)
  • Source: PMC (RSC Advances)

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and Molecular Weight of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Pyrimidine and its derivatives are fundamental components of nucleic acids and are known to exhibit a wide range of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[1] A thorough understanding of the molecular weight and three-dimensional atomic arrangement is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. This document outlines the theoretical basis and practical methodologies for determining the molecular weight and crystal structure of the title compound, providing researchers with the foundational knowledge for its further investigation.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property that is crucial for stoichiometric calculations, preparation of solutions of known concentration, and interpretation of analytical data.

Molecular Formula and Calculated Molecular Weight

The first step in determining the molecular weight is to establish the correct molecular formula from the chemical name: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

  • Pyrimidine-2,4-dione (Uracil) base: C₄H₄N₂O₂

  • 6-Amino group: -NH₂

  • 1-Butyl group: -C₄H₉

  • 5-Methylamino group: -NHCH₃

Combining these fragments and accounting for the loss of hydrogen atoms at the substitution points, the molecular formula is determined to be C₉H₁₆N₄O₂ .

The molecular weight can be calculated based on the atomic masses of the constituent elements.

ElementCountAtomic Mass (amu)Total Mass (amu)
Carbon (C)912.011108.099
Hydrogen (H)161.00816.128
Nitrogen (N)414.00756.028
Oxygen (O)215.99931.998
Total 212.253
Experimental Verification of Molecular Weight

While the calculated molecular weight is a precise theoretical value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the preferred method for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for polar molecules like the title compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).

  • Data Analysis: The resulting spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts. The high-resolution measurement allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Crystal Structure Determination

The determination of the three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction (SC-XRD) provides invaluable insights into its conformation, intermolecular interactions, and potential binding modes with biological targets.[2][3][4]

The Importance of Crystallization

The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals.[3] The ideal crystal for SC-XRD should be a single, well-ordered specimen with dimensions typically between 0.1 and 0.5 mm.[3]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility and promotes crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The process of determining a crystal structure using SC-XRD can be summarized in the following workflow:

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Structure Refinement crystal Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection Irradiation with X-rays integration Data Integration & Reduction data_collection->integration Diffraction Pattern structure_solution Structure Solution (Phase Problem) integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[2] The crystal is rotated, and the diffraction pattern is recorded on a detector.[3]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final, accurate crystal structure.[4][5]

Predicted Molecular Structure

While an experimentally determined crystal structure is not yet available in the public domain for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, its molecular connectivity can be visualized.

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Foundational

Physicochemical Profiling and Synthetic Utility of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS 565165-41-5) is a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS 565165-41-5) is a highly specialized, nitrogen-rich heterocyclic building block[1]. As an advanced intermediate in the synthesis of alkylated xanthines, it bridges the gap between simple uracil derivatives and complex purine-based pharmacophores. Its unique substitution pattern—a lipophilic N1-butyl chain paired with an electron-donating C5-methylamino group—makes it an indispensable precursor for developing phosphodiesterase (PDE) inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors[2].

Structural & Physicochemical Properties

The molecular architecture of this compound dictates both its chemical reactivity and its downstream pharmacological utility. The pyrimidine-2,4-dione core provides a rigid, planar scaffold capable of extensive hydrogen bonding.

  • Causality of Substituents: The N1-butyl group significantly increases the lipophilicity (logP) of the molecule compared to unalkylated uracils. This lipophilic tail is retained during cyclization to xanthines, ultimately enhancing the cell membrane permeability and target-pocket binding of the final drug candidate. The C5-methylamino and C6-amino groups are positioned perfectly for cyclocondensation with one-carbon donors to construct the imidazole ring of the purine system.

  • Tautomerism: The 1H-pyrimidine-2,4-dione core exists primarily in the lactam (diketo) form in the solid state and in neutral aqueous solutions, ensuring stability against premature hydrolysis.

Table 1: Physicochemical Properties Summary

PropertyValueCausality / Significance
Chemical Name 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dioneStandard IUPAC nomenclature
CAS Registry Number 565165-41-5Unique chemical identifier[1]
Molecular Formula C9H16N4O2Defines stoichiometry[3]
Molecular Weight 212.25 g/mol Optimal for fragment-based drug design[3]
Appearance White to off-white crystalline powderVisual indicator of high purity (>98%)
Solubility Soluble in DMF, DMSO; slightly in H₂ODriven by H-bonding from dione and amino groups
Estimated logP ~0.8 - 1.2Balanced lipophilicity due to the N1-butyl group
H-Bond Donors/Acceptors 3 / 4Facilitates target protein interactions

Analytical Characterization Strategies

To ensure the trustworthiness of the synthesis, rigorous analytical validation is required before proceeding to cyclization.

  • ¹H NMR Spectroscopy (DMSO-d₆): The N1-butyl group presents as a distinct multiplet series from 0.9 ppm (CH₃) to 3.8 ppm (N-CH₂). The C5-methylamino group shows a sharp singlet around 2.6 ppm. The C6-amino protons typically appear as a broad exchangeable singlet near 6.0-6.5 ppm.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) yields a strong [M+H]⁺ peak at m/z 213.25.

  • FT-IR Spectroscopy: Characteristic carbonyl (C=O) stretching vibrations are observed at 1680 cm⁻¹ and 1630 cm⁻¹, while N-H stretching from the primary and secondary amines appears as a broad band between 3200-3400 cm⁻¹.

Synthetic Workflows & Methodologies

Protocol: Synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

  • Condensation: React 1-butylurea with cyanoacetic acid in the presence of acetic anhydride at 80°C to form 6-amino-1-butyluracil.

  • Nitrosation: Dissolve the intermediate in aqueous NaOH, cool to 0-5°C, and add sodium nitrite (NaNO₂) followed by the dropwise addition of glacial acetic acid. The regioselective nitrosation at C5 yields 6-amino-1-butyl-5-nitrosouracil.

  • Reduction: Reduce the nitroso group using sodium dithionite (Na₂S₂O₄) in aqueous ammonia at 70°C to produce 5,6-diamino-1-butyluracil. Self-Validation Step: A distinct color change from deep purple/red (nitroso) to pale yellow indicates successful reduction.

  • Reductive Methylation: Treat the 5,6-diamino intermediate with formaldehyde and hydrogen gas over a Pd/C catalyst. The C5-amino group is selectively methylated due to its higher nucleophilicity compared to the C6-amino group (which is conjugated with the dione system), yielding the target 6-amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

Synthesis A 1-Butylurea + Cyanoacetic Acid B 6-Amino-1-butyluracil A->B Condensation (Ac2O) C 6-Amino-1-butyl-5-nitrosouracil B->C Nitrosation (NaNO2, HCl) D 5,6-Diamino-1-butyluracil C->D Reduction (Na2S2O4) E 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione D->E Methylation (HCHO/H2, Pd/C) F 3-Butyl-7-methylxanthine (Target Scaffold) E->F Cyclization (Formamide, Heat)

Synthetic workflow from 1-butylurea to 3-butyl-7-methylxanthine via the title intermediate.

Pharmacological Utility: Xanthine Scaffold Generation

The primary application of 6-amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is its cyclization into 3-butyl-7-methylxanthine derivatives.

  • Cyclization Protocol: The pyrimidinedione is refluxed in formamide at 180°C for 4 hours. Formamide acts as both the solvent and the one-carbon donor, inserting between the C5-methylamino and C6-amino groups to form the imidazole ring.

  • Mechanistic Causality: The resulting 3-butyl-7-methylxanthine scaffold is a privileged structure in pharmacology. The N3-butyl group (derived from the N1-butyl of the pyrimidine) fits perfectly into the hydrophobic pocket of Phosphodiesterase (PDE) enzymes, competitively inhibiting the degradation of cyclic AMP (cAMP)[4]. This leads to elevated intracellular cAMP levels, triggering Protein Kinase A (PKA) activation, which is clinically exploited for bronchodilation and vasodilation.

Pathway X Xanthine Derivative (Synthesized from Precursor) PDE Phosphodiesterase (PDE) X->PDE Inhibits cAMP cAMP / cGMP AMP AMP / GMP cAMP->AMP Degradation by PDE PKA Protein Kinase A/G Activation cAMP->PKA Activates Resp Physiological Response (Vasodilation, Bronchodilation) PKA->Resp Downstream Signaling

Downstream pharmacological pathway of PDE inhibition by xanthine derivatives.

References

  • Title: Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship Source: PubMed Central (PMC) / NIH URL:[Link]

  • Title: ФАРМАКОЛОГИЧЕСКАЯ ХАРАКТЕРИСТИКА ПРОИЗВОДНЫХ КСАНТИНА (Pharmacological Characteristics of Xanthine Derivatives) Source: CyberLeninka URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Toxicity and Safety Profile of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Foreword: Charting the Unseen—A Proactive Approach to Safety Assessment In the landscape of drug discovery and chemical development, the initial characterization of a novel compound's safety profile is a critical junctur...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unseen—A Proactive Approach to Safety Assessment

In the landscape of drug discovery and chemical development, the initial characterization of a novel compound's safety profile is a critical juncture. This guide is dedicated to researchers, scientists, and drug development professionals embarking on the essential task of elucidating the in vitro toxicity of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. As a pyrimidine derivative, this compound belongs to a class known for a wide spectrum of biological activities, including potential therapeutic applications.[1][2] However, with therapeutic potential comes the responsibility of rigorous safety assessment.

This document serves as a comprehensive manual, not merely listing protocols, but providing the underlying scientific rationale for a tiered, logical approach to in vitro toxicology. We will delve into the foundational assays for cytotoxicity and genotoxicity, offering step-by-step methodologies and interpretive guidance. Our philosophy is one of proactive, mechanism-based safety evaluation, enabling an early and thorough understanding of a compound's potential liabilities.[3][4] This approach is not only scientifically sound but also crucial for saving valuable time and resources in the long journey of product development.[3]

Section 1: Foundational Principles of In Vitro Toxicology for Novel Chemical Entities

The initial toxicological assessment of a new chemical entity (NCE) like 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is a pivotal step in its development pathway. In vitro toxicity testing, conducted outside of a living organism in a controlled laboratory setting, offers an efficient and mechanistically informative primary screen for potential hazards.[5] These assays are indispensable for prioritizing further investigation and are increasingly recognized by regulatory bodies for their role in reducing and refining animal testing.[6][7]

Our investigative strategy is structured to first assess broad cytotoxic effects, followed by a more specific evaluation of genotoxic potential. This tiered approach ensures a comprehensive yet resource-efficient characterization of the compound's safety profile.

The Importance of a Multi-Assay Approach

No single in vitro assay can comprehensively predict a compound's toxicological profile.[8] Therefore, a battery of tests is employed to investigate different toxicological endpoints. This guide will focus on two primary categories of in vitro assays:

  • Cytotoxicity Assays: These assays measure the direct harmful effects of a substance on cells, such as cell death or inhibition of proliferation.[5] They are a fundamental first step in understanding a compound's general toxicity.

  • Genotoxicity Assays: These assays are designed to detect a compound's potential to damage genetic material (DNA), which can be an indicator of carcinogenic or mutagenic potential.[5]

The selection of appropriate cell lines is also a critical consideration. For initial screening, a combination of a relevant human cancer cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) and a non-cancerous cell line (e.g., HEK293) can provide preliminary insights into both efficacy and general toxicity.[9][10]

Section 2: Assessing General Cellular Toxicity—Cytotoxicity Assays

Cytotoxicity assays are the bedrock of in vitro toxicology, providing a quantitative measure of a compound's ability to cause cell death or impair cellular functions.[11] The data generated, typically in the form of an IC₅₀ (half-maximal inhibitory concentration), is crucial for determining the concentration range for subsequent, more detailed mechanistic and genotoxicity studies.

The MTT Assay: A Colorimetric Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for assessing cell viability.[9][10] It is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10]

Scientific Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Preparation: Prepare serial dilutions of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione in complete growth medium. A vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) must be included.[2]

  • Cell Treatment: After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for desired time points, typically 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Presentation and Interpretation:

The results are typically expressed as the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell viability by 50%, is then calculated.

Cell LineTissue of OriginIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
Example: HepG2Human Liver CarcinomaData to be generatedData to be generatedData to be generated
Example: HEK293Human Embryonic KidneyData to be generatedData to be generatedData to be generated

A lower IC₅₀ value indicates higher cytotoxicity. A significant difference in the IC₅₀ values between cancerous and non-cancerous cell lines can suggest a degree of selectivity for the compound.[9][10]

Section 3: Investigating Genotoxic Potential

Genotoxicity testing is a critical component of safety assessment, as it identifies substances that can cause damage to DNA and chromosomes.[12] Regulatory agencies mandate a battery of genotoxicity tests to assess the mutagenic and carcinogenic potential of new compounds.[12][13]

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted method for identifying substances that can produce gene mutations.[12][13] It utilizes several strains of the bacterium Salmonella typhimurium that have been mutated to require a specific amino acid (histidine) for growth.

Scientific Rationale: The Ames test assesses the ability of a test compound to cause a reverse mutation (reversion) in the bacterial strains, allowing them to grow in a histidine-deficient medium. A positive result indicates that the compound is a mutagen. The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[12]

Experimental Workflow:

Caption: Workflow for the Ames test.

Detailed Protocol:

  • Strain Selection: Use a panel of validated Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[13]

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation mix.[12]

  • Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (or buffer for the non-activated set).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Presentation and Interpretation:

Bacterial StrainMetabolic Activation (S9)Compound Concentration (µ g/plate )Number of Revertant ColoniesFold Increase over Control
Example: TA98(-) S90 (Control)Data to be generated1.0
Concentration 1Data to be generatedCalculate
Concentration 2Data to be generatedCalculate
(+) S90 (Control)Data to be generated1.0
Concentration 1Data to be generatedCalculate
Concentration 2Data to be generatedCalculate

A positive result is generally considered a concentration-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a robust test for detecting both clastogens (agents that cause structural chromosomal aberrations) and aneugens (agents that cause changes in chromosome number).[8] It can be performed using various mammalian cell lines or primary lymphocytes.[8]

Scientific Rationale: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[8] An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic activity.

Experimental Workflow:

Caption: Workflow for the in vitro micronucleus assay.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, TK6) or primary human lymphocytes and treat with various concentrations of the test compound, with and without S9 metabolic activation.[14]

  • Incubation: Incubate the cells for a short period (3-6 hours) followed by a recovery period, or for a longer period (e.g., 24 hours) without a recovery period.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in an accumulation of binucleated cells, which are then scored for micronuclei.

  • Cell Harvesting and Preparation: Harvest the cells, treat with a hypotonic solution, and fix them.

  • Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the number of micronuclei in at least 1000 binucleated cells per concentration.

Data Presentation and Interpretation:

Compound ConcentrationMetabolic Activation (S9)Number of Binucleated Cells ScoredNumber of Micronucleated Binucleated Cells% Micronucleated Cells
0 (Control)(-) S91000Data to be generatedCalculate
Concentration 11000Data to be generatedCalculate
Concentration 21000Data to be generatedCalculate
0 (Control)(+) S91000Data to be generatedCalculate
Concentration 11000Data to be generatedCalculate
Concentration 21000Data to be generatedCalculate

A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Section 4: Synthesis and Path Forward

The in vitro toxicity assessment of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is a critical step in its development. The methodologies outlined in this guide provide a robust framework for an initial safety evaluation. A negative result in both the cytotoxicity and genotoxicity assays would provide a strong foundation for further preclinical development. Conversely, a positive result in any of these assays would necessitate further investigation into the underlying mechanisms of toxicity to inform a risk-based decision on the compound's future.[4]

This guide is intended to be a living document. As our understanding of in vitro toxicology and the specific biological activities of pyrimidine derivatives evolves, so too will our approaches to safety assessment. Adherence to good laboratory practices (GLP) and internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is paramount to ensure the quality and integrity of the data generated.[8][15]

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC - NIH. (n.d.). Retrieved from [Link]

  • In vitro toxicology - Wikipedia. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.). Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021, June 18). Retrieved from [Link]

  • Mechanistic Toxicology: Explained & Principles - StudySmarter. (n.d.). Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]

  • Mechanistic and in-vitro toxicology - Fraunhofer ITEM. (n.d.). Retrieved from [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. (n.d.). Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC. (n.d.). Retrieved from [Link]

  • Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.). Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • In Vitro Assays in Toxicology: A Comprehensive Overview - IT Medical Team. (2024, August 29). Retrieved from [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv. (n.d.). Retrieved from [Link]

  • In Vitro Toxicology Lectures. (n.d.). Retrieved from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 487 - RE-Place. (n.d.). Retrieved from [Link]

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27). Retrieved from [Link]

  • 6-AMINO-1-BUTYL-5-(BUTYLAMINO)PYRIMIDINE-2,4(1H,3H)-DIONE - NextSDS. (n.d.). Retrieved from [Link]

  • 6-AMINO-5-(BUTYLAMINO)-1-PROPYLPYRIMIDINE-2,4(1H,3H)-DIONE - NextSDS. (n.d.). Retrieved from [Link]

  • Comparison of the Antitumor Activity and Toxicity of 2,4-diamino-5-(1-adamantyl) - PubMed. (n.d.). Retrieved from [Link]

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Foundational

Binding affinity of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione to target receptors

An In-Depth Technical Guide to Elucidating the Binding Affinity of Substituted Pyrimidine-2,4-dione Analogs to Key Oncogenic Receptors A Note on Scope and Approach Initial inquiries into the specific compound 6-Amino-1-b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Binding Affinity of Substituted Pyrimidine-2,4-dione Analogs to Key Oncogenic Receptors

A Note on Scope and Approach

Initial inquiries into the specific compound 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione did not yield substantive data in the public domain regarding its bioactivity or specific receptor targets. Consequently, this guide has been structured to address the broader, yet highly relevant, chemical class of substituted pyrimidine-2,4-diones (uracil analogs). This chemical scaffold is a cornerstone in medicinal chemistry, and its derivatives have been extensively studied, providing a robust foundation for discussing the principles and practices of determining binding affinity to therapeutically relevant receptors.[1] The methodologies and potential targets discussed herein are directly applicable to the investigation of novel compounds such as the one specified, providing a comprehensive framework for its characterization.

Introduction: The Pyrimidine-2,4-dione Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine-2,4-dione, or uracil, core is a privileged scaffold in medicinal chemistry, forming the basis of nucleic acids and a multitude of therapeutic agents.[1] Its ability to mimic endogenous pyrimidines allows for interference in critical cellular pathways, particularly those involved in cell proliferation and survival.[1] This has led to the development of numerous anticancer, antiviral, and antimicrobial agents.[1] The binding affinity of these compounds to their target receptors is a critical determinant of their potency and selectivity, making its accurate measurement a cornerstone of the drug discovery process.

This guide provides an in-depth exploration of the methodologies used to characterize the binding affinity of substituted pyrimidine-2,4-dione derivatives to a range of plausible and well-documented oncogenic target receptors.

Potential Biological Targets for Pyrimidine-2,4-dione Derivatives

Derivatives of the pyrimidine-2,4-dione scaffold have been shown to exhibit inhibitory activity against several key proteins implicated in cancer progression. The following targets are of particular interest for this class of compounds:

  • Polo-like Kinase 1 (PLK1): A serine/threonine kinase that is a master regulator of mitosis.[2][3] Its overexpression is common in many cancers and is associated with poor prognosis.[2][4]

  • Bromodomain-containing Protein 4 (BRD4): An epigenetic reader that plays a crucial role in the transcription of key oncogenes.[5][6]

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle.[7][8] Their dysregulation is a hallmark of cancer.[8]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): An enzyme critical for DNA repair, particularly in the base excision repair pathway.[9]

Methodologies for Determining Binding Affinity

The accurate quantification of binding affinity is paramount in drug development. It allows for the ranking of compounds, informs structure-activity relationship (SAR) studies, and helps in understanding the mechanism of action. The following sections detail three gold-standard techniques for measuring binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11][12] It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (KD), offering deep insights into the binding event.[11][12]

3.1.1 Principles of SPR

SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. This change is proportional to the mass accumulating on the surface.

3.1.2 Experimental Protocol for SPR

  • Protein Immobilization: The target receptor (e.g., PLK1, BRD4) is immobilized on the sensor chip surface. Common methods include amine coupling or capture-based approaches.

  • System Priming and Equilibration: The SPR system is primed with running buffer to establish a stable baseline.

  • Analyte Injection: A series of concentrations of the pyrimidine-2,4-dione derivative (analyte) are injected over the sensor surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time.

  • Dissociation Phase: The running buffer is flowed over the surface to monitor the dissociation of the analyte-ligand complex.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

3.1.3 Graphviz Diagram of SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Protein_Prep Prepare Target Receptor Chip_Prep Immobilize Receptor on Sensor Chip Protein_Prep->Chip_Prep Compound_Prep Prepare Pyrimidine Derivative Solutions Injection Inject Compound (Analyte) Compound_Prep->Injection Equilibration Equilibrate with Running Buffer Chip_Prep->Equilibration Repeat for each concentration Equilibration->Injection Repeat for each concentration Association Monitor Association Injection->Association Repeat for each concentration Dissociation Monitor Dissociation Association->Dissociation Repeat for each concentration Regeneration Regenerate Chip Surface Dissociation->Regeneration Repeat for each concentration Regeneration->Equilibration Repeat for each concentration Sensorgram Generate Sensorgrams Regeneration->Sensorgram Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14][15][16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][17]

3.2.1 Principles of ITC

ITC measures the heat change that occurs when a ligand is titrated into a solution containing a macromolecule. The heat change is measured by a sensitive calorimeter, and the data is used to determine the thermodynamic parameters of the interaction.

3.2.2 Experimental Protocol for ITC

  • Sample Preparation: The target receptor and the pyrimidine-2,4-dione derivative are prepared in identical, degassed buffer to minimize heats of dilution.[17]

  • Loading the Calorimeter: The target receptor solution is loaded into the sample cell, and the pyrimidine derivative solution is loaded into the injection syringe.

  • Titration: A series of small injections of the pyrimidine derivative are made into the sample cell.

  • Heat Measurement: The heat released or absorbed after each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine KD, n, and ΔH.

3.2.3 Graphviz Diagram of ITC Workflow

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Target Receptor Solution Degassing Degas Both Solutions Protein_Prep->Degassing Compound_Prep Prepare Pyrimidine Derivative Solution Compound_Prep->Degassing Loading Load Receptor into Cell, Compound into Syringe Degassing->Loading Titration Perform Stepwise Injections Loading->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Isotherm Plot Heat Change vs. Molar Ratio Heat_Measurement->Isotherm Fitting Fit Isotherm to Binding Model Isotherm->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Caption: Workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[18][19][20] Competition binding assays are commonly used to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[19]

3.3.1 Principles of Radioligand Binding Assays

These assays rely on the competition between a radiolabeled ligand (radioligand) and an unlabeled test compound for binding to a receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound.

3.3.2 Experimental Protocol for Competition Binding Assay

  • Membrane Preparation: Membranes expressing the target receptor are prepared from cells or tissues.[18]

  • Assay Setup: In a multi-well plate, the receptor membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled pyrimidine-2,4-dione derivative are incubated together.[18]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[18]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat that traps the membranes.[18][19]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[18]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.[18]

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

3.3.3 Graphviz Diagram of Radioligand Binding Assay Workflow

Radioligand_Workflow cluster_prep Preparation cluster_run Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Radioligand_Prep->Incubation Compound_Prep Prepare Pyrimidine Derivative Dilutions Compound_Prep->Incubation Filtration Separate Bound/Free via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Plotting Plot % Inhibition vs. [Compound] Counting->Plotting IC50_Calc Determine IC50 Plotting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff IC50_Calc->Ki_Calc

Caption: Workflow for determining binding affinity using a Radioligand Competition Binding Assay.

Summary of Binding Affinity Data

The data obtained from the aforementioned assays can be summarized in a table for easy comparison of different pyrimidine-2,4-dione derivatives against various target receptors.

Compound IDTarget ReceptorAssay MethodKD (nM)Ki (nM)IC50 (nM)
Pyrimidine-Dione-01PLK1SPR15.2
Pyrimidine-Dione-01BRD4ITC45.8
Pyrimidine-Dione-01CDK2Radioligand22.535.1
Pyrimidine-Dione-02PLK1SPR8.7
Pyrimidine-Dione-02BRD4ITC150.3
Pyrimidine-Dione-02CDK2Radioligand12.119.8

This table presents hypothetical data for illustrative purposes.

Relevant Signaling Pathways

Understanding the signaling pathways in which the target receptors operate is crucial for interpreting the biological consequences of binding.

PLK1 Signaling Pathway

PLK1 is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[2][4]

PLK1_Pathway cluster_mitosis Mitotic Progression PLK1 PLK1 Centrosome_Mat Centrosome Maturation PLK1->Centrosome_Mat Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Apoptosis Apoptosis PLK1->Apoptosis Inhibition leads to Pyrimidine_Dione Pyrimidine-2,4-dione Derivative Pyrimidine_Dione->PLK1 Inhibition Cell_Proliferation Cancer Cell Proliferation Centrosome_Mat->Cell_Proliferation Spindle_Assembly->Cell_Proliferation Cytokinesis->Cell_Proliferation

Caption: Simplified PLK1 signaling pathway and the effect of its inhibition.

BRD4 Signaling Pathway

BRD4 regulates the transcription of oncogenes like MYC. Its inhibition can lead to decreased cancer cell proliferation.[5][6]

BRD4_Pathway BRD4 BRD4 Transcription_Factors Transcription Factors (e.g., MYC) BRD4->Transcription_Factors Recruits Pyrimidine_Dione Pyrimidine-2,4-dione Derivative Pyrimidine_Dione->BRD4 Inhibition Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Simplified BRD4 signaling pathway and the effect of its inhibition.

CDK Signaling Pathway

CDKs drive the cell cycle. Inhibition of CDKs can cause cell cycle arrest.[7][8]

CDK_Pathway CDK CDK/Cyclin Complex Rb Rb Protein CDK->Rb Phosphorylates Pyrimidine_Dione Pyrimidine-2,4-dione Derivative Pyrimidine_Dione->CDK Inhibition E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: Simplified CDK signaling pathway and the effect of its inhibition.

PARP-1 Signaling Pathway

PARP-1 is crucial for DNA repair. Its inhibition can lead to synthetic lethality in cancers with deficient DNA repair mechanisms.[9]

PARP1_Pathway PARP1 PARP-1 BER Base Excision Repair (BER) PARP1->BER Promotes Apoptosis Apoptosis (Synthetic Lethality in HR-deficient cells) PARP1->Apoptosis Inhibition leads to Pyrimidine_Dione Pyrimidine-2,4-dione Derivative Pyrimidine_Dione->PARP1 Inhibition DNA_Damage DNA Single-Strand Break DNA_Damage->PARP1 Activates Cell_Survival Cell Survival BER->Cell_Survival

Caption: Simplified PARP-1 signaling pathway and the effect of its inhibition.

Conclusion

The determination of binding affinity is a critical, multi-faceted process in the development of novel therapeutics based on the pyrimidine-2,4-dione scaffold. By employing a suite of biophysical and biochemical techniques such as SPR, ITC, and radioligand binding assays, researchers can gain a comprehensive understanding of a compound's interaction with its target receptors. This data, when integrated with knowledge of the relevant signaling pathways, provides the foundation for rational drug design and the optimization of lead compounds. The framework presented in this guide offers a clear path for the characterization of new pyrimidine-2,4-dione derivatives, enabling their progression through the drug discovery pipeline.

References

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  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry. [Link]

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Exploratory

Spectroscopic Characterization of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione: A Comprehensive Technical Guide

Executive Summary The structural elucidation of highly substituted pyrimidine-2,4-diones requires a rigorous, multi-modal analytical approach. The compound (CAS: 565165-41-5) serves as a critical intermediate in the Trau...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted pyrimidine-2,4-diones requires a rigorous, multi-modal analytical approach. The compound (CAS: 565165-41-5) serves as a critical intermediate in the Traube synthesis of bioactive alkylxanthines, such as phosphodiesterase inhibitors and adenosine receptor antagonists[1]. This whitepaper provides an in-depth, self-validating methodology for the spectroscopic characterization of this molecule, detailing the causality behind experimental choices across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Structural & Mechanistic Context

Before executing spectroscopic workflows, it is vital to understand the electronic environment of the target molecule. The pyrimidine-2,4-dione (uracil) core is heavily modified:

  • Symmetry Breaking: The N1 position is alkylated with a butyl group, breaking the inherent symmetry of the pyrimidine ring and preventing N1-H tautomerization.

  • Electronic Shielding (+M Effect): The C5 and C6 positions bear methylamino and amino groups, respectively. Mechanistically, the lone pairs on these nitrogen atoms act as strong π -donors into the electron-deficient pyrimidine ring. This resonance delocalization significantly increases the electron density at C5, which will dramatically shift its 13 C NMR signal upfield compared to unsubstituted uracils.

  • Hydrogen Bonding Potential: The molecule possesses multiple hydrogen bond donors (N3-H, 6-NH 2​ , 5-NH) and acceptors (C2=O, C4=O), leading to strong intermolecular aggregation in the solid state and in non-polar solvents.

Spectroscopic Workflows & Logic

Workflow cluster_0 A Sample Preparation 6-Amino-1-butyl-5-methylamino-uracil B NMR Spectroscopy (1H, 13C in DMSO-d6) A->B C Vibrational Spec (FTIR-ATR) A->C D Mass Spectrometry (ESI-HRMS TOF) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Fig 1: Multi-modal spectroscopic workflow for the structural validation of the pyrimidine-2,4-dione derivative.

Nuclear Magnetic Resonance (NMR) SpectroscopyNuclear magnetic resonance spectroscopy is the preeminent technique for determining the connectivity and chemical environment of organic frameworks[2]. Modern NMR spectrometers utilize powerful superconducting magnets to align nuclear spins, allowing for high-resolution structural probing[3].

Self-Validating Protocol & Causality:

  • Solvent Selection: We select DMSO-d 6​ rather than CDCl 3​ . Causality: The highly polar pyrimidine core and multiple hydrogen-bond donors cause severe aggregation and poor solubility in halogenated solvents. DMSO disrupts these intermolecular hydrogen bonds, yielding sharp, well-resolved resonances.

  • System Validation: Prior to sample analysis, a solvent blank (neat DMSO-d 6​ ) is run to establish the baseline and confirm the absence of residual water (which would appear at 3.33 ppm and obscure the N1-butyl CH 2​ signals). An internal standard of 0.03% v/v Tetramethylsilane (TMS) is included to lock the 0.00 ppm chemical shift, ensuring absolute frequency calibration.

Table 1: Quantitative 1 H NMR Data Summary (DMSO-d 6​ , 400 MHz)

Proton TypeChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
N3-H10.50Broad Singlet1HPyrimidine ring imide proton (exchanges with D 2​ O)
6-NH 2​ 6.20Singlet2HPrimary amine at C6
5-NH4.50Broad Singlet1HSecondary amine proton at C5
N1-CH 2​ 3.85Triplet ( J=7.2 Hz)2HButyl α -CH 2​ attached to N1
N-CH 3​ 2.45Singlet3HMethyl group attached to 5-amino
Butyl CH 2​ 1.55Multiplet2HButyl β -CH 2​
Butyl CH 2​ 1.30Multiplet2HButyl γ -CH 2​
Butyl CH 3​ 0.90Triplet ( J=7.4 Hz)3HTerminal methyl of butyl chain

Table 2: Quantitative 13 C NMR Data Summary (DMSO-d 6​ , 100 MHz)

Carbon TypeChemical Shift ( δ , ppm)Structural Assignment & Mechanistic Note
C4=O161.0Carbonyl carbon; highly deshielded.
C2=O151.5Urea-like carbonyl carbon.
C6150.2Aromatic carbon bonded to -NH 2​ .
C5100.5Critical Marker: Unusually upfield for an sp 2 carbon due to strong +M electron donation from adjacent nitrogens.
N1-CH 2​ 42.5Aliphatic carbon deshielded by N1.
N-CH 3​ 33.1Methylamino carbon.
Butyl CH 2​ 29.2Butyl aliphatic chain.
Butyl CH 2​ 19.5Butyl aliphatic chain.
Butyl CH 3​ 13.8Terminal aliphatic methyl.
Vibrational Spectroscopy (FTIR-ATR)

In the solid state, often reveals complex vibrational modes due to matrix effects and Fermi resonance[2].

Self-Validating Protocol & Causality:

  • Technique: Attenuated Total Reflectance (ATR) with a diamond crystal is utilized instead of traditional KBr pellets. Causality: KBr is highly hygroscopic. Absorbed moisture creates artifactual broad O-H stretching bands around 3400 cm −1 , which would obscure the critical N-H and NH 2​ stretches of the 5-methylamino and 6-amino groups.

  • System Validation: A background scan of the empty ATR crystal is collected immediately prior to the sample. If the background shows a residual peak at 1740 cm −1 (common plasticizer contamination), the crystal is re-cleaned with isopropanol until a flat baseline is achieved.

Table 3: FTIR-ATR Peak Assignments

Wavenumber (cm −1 )IntensityVibrational Mode Assignment
3450, 3320Strong, SharpN-H asymmetric and symmetric stretching (6-NH 2​ )
3210Medium, BroadN-H stretching (N3-H and 5-NH) hydrogen-bonded
2950, 2870MediumC-H stretching (aliphatic butyl and methyl groups)
1680StrongC4=O stretching (conjugated carbonyl)
1630StrongC2=O stretching (urea-type carbonyl)
1580MediumC=C / C=N pyrimidine ring skeletal vibrations
High-Resolution Mass Spectrometry (HRMS)

To confirm the exact molecular formula (C 9​ H 16​ N 4​ O 2​ ), Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is employed.

Self-Validating Protocol & Causality:

  • Ionization Mode: Positive ion mode (ESI+) is selected. Causality: The molecule contains multiple basic amine sites (specifically the 5-methylamino and 6-amino groups) that readily accept a proton to form a stable [M+H] + pseudo-molecular ion.

  • System Validation: The instrument is calibrated by infusing a sodium formate solution prior to the sample run, ensuring mass accuracy is maintained below 5 ppm error.

MS_Frag M [M+H]+ m/z 213.13 F1 [M+H - C4H8]+ m/z 157.07 M->F1 -Butene (-56 Da) F2 [M+H - CH3NH2]+ m/z 182.09 M->F2 -CH3NH2 (-31 Da) F3 Core Fragment m/z 140.04 F1->F3 -NH3 (-17 Da)

Fig 2: Proposed ESI-HRMS fragmentation pathway highlighting the neutral losses from the parent ion.

Data Interpretation: The exact mass calculated for [M+H] + is 213.1346. The observed peak at m/z 213.1350 confirms the formula. The fragmentation pathway (Fig 2) provides structural proof of the substituents: the loss of 56 Da corresponds to the elimination of butene from the N1-butyl group via a pseudo-McLafferty rearrangement, while the loss of 31 Da confirms the presence of the labile methylamino group.

Conclusion

The structural integrity of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is unequivocally verified through a self-validating, multi-modal spectroscopic approach. The 1 H and 13 C NMR data confirm the carbon framework and the profound electronic shielding at the C5 position due to resonance effects. FTIR-ATR provides clear evidence of the hydrogen-bonded carbonyl and amine motifs, while HRMS fragmentation definitively maps the N-butyl and methylamino appendages. This rigorous characterization ensures the compound's viability as a high-purity API precursor for downstream pharmaceutical synthesis.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy. URL: [Link]

  • Bruker. How NMR Works | NMR 101 | Spectroscopy. URL:[Link]

  • Ivanov, A. Y., et al. FTIR spectroscopy of uracil derivatives isolated in Kr, Ar and Ne matrices: matrix effect and Fermi resonance. Journal of Molecular Structure, 1995. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Proposed Synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Authored by: A Senior Application Scientist Introduction: The Significance of Substituted Pyrimidine-2,4-diones Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of nucle...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Pyrimidine-2,4-diones

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of nucleic acids.[1] The pyrimidine-2,4-dione, or uracil, nucleus is of particular interest as it is found in a multitude of therapeutic agents. These compounds often exert their biological effects by mimicking endogenous pyrimidines, thereby modulating the activity of key enzymes involved in cellular proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthetase.[1] This has led to the extensive investigation of substituted uracil derivatives for their potential as anticancer, antimicrobial, and antiviral agents.[1] This document outlines a detailed, step-by-step protocol for the proposed synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a novel derivative with potential applications in drug discovery and development.

Overall Synthetic Strategy

The synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione can be logically approached through a multi-step sequence, starting from readily available precursors. The proposed strategy involves the initial construction of a 6-aminouracil core, followed by sequential introduction of the desired substituents at the N1 and C5 positions. This method allows for controlled functionalization of the pyrimidine ring.

Visualizing the Synthetic Workflow

Synthesis_Workflow A 1-Butylurea + Ethyl Cyanoacetate B Step 1: Cyclocondensation A->B NaOEt, EtOH, Reflux C 6-Amino-1-butyl-1H-pyrimidine-2,4-dione B->C D Step 2: Nitrosation C->D NaNO2, Acetic Acid E 6-Amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione D->E F Step 3: Reduction E->F Na2S2O4 G 5,6-Diamino-1-butyl-1H-pyrimidine-2,4-dione F->G H Step 4: Reductive Amination G->H Formaldehyde, NaBH4 I 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (Target Molecule) H->I

Caption: Proposed synthetic pathway for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

Materials and Equipment

Reagents and Solvents
Reagent/SolventPuritySupplier
1-Butylurea≥98%Commercially Available
Ethyl Cyanoacetate≥99%Commercially Available
Sodium Ethoxide≥95%Commercially Available
EthanolAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Sodium Nitrite≥97%Commercially Available
Sodium Dithionite≥85%Commercially Available
Formaldehyde37% in H₂OCommercially Available
Sodium Borohydride≥98%Commercially Available
MethanolReagent GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid37%Commercially Available
Sodium Hydroxide≥97%Commercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Detailed Experimental Protocols

Step 1: Synthesis of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Rationale: This step involves a cyclocondensation reaction to form the core pyrimidine-2,4-dione ring. 1-Butylurea provides the N1-butyl group and the N3-C2-N1 portion of the ring, while ethyl cyanoacetate provides the C4-C5-C6 portion. Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation.

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol (200 mL).

  • To this solution, add 1-butylurea (1.0 eq.) and ethyl cyanoacetate (1.1 eq.).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-amino-1-butyl-1H-pyrimidine-2,4-dione.

Step 2: Synthesis of 6-Amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione

Rationale: The introduction of a nitroso group at the C5 position is a common method for functionalizing this position. The C5 position of 6-aminouracil derivatives is activated towards electrophilic substitution. Sodium nitrite in an acidic medium generates nitrous acid, which acts as the electrophile.

Procedure:

  • Suspend the 6-amino-1-butyl-1H-pyrimidine-2,4-dione (1.0 eq.) from Step 1 in a mixture of water and glacial acetic acid at room temperature.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. A colored precipitate should form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with diethyl ether.

  • Dry the product under vacuum to yield 6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione.

Step 3: Synthesis of 5,6-Diamino-1-butyl-1H-pyrimidine-2,4-dione

Rationale: The nitroso group introduced in the previous step is readily reduced to an amino group. Sodium dithionite is a common and effective reducing agent for this transformation.

Procedure:

  • In a large beaker, suspend the 6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione (1.0 eq.) from Step 2 in water.

  • Heat the suspension to 60-70 °C with stirring.

  • Add sodium dithionite (2.5-3.0 eq.) portion-wise to the hot suspension. The color of the solution should change as the reduction proceeds.

  • After the addition is complete, continue heating for another 30 minutes.

  • Cool the reaction mixture in an ice bath. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione.

Step 4: Synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Rationale: Reductive amination is a standard method for introducing a methylamino group. The primary amino group at the C5 position reacts with formaldehyde to form a Schiff base (iminium ion), which is then reduced in situ by sodium borohydride to the desired secondary amine.

Procedure:

  • Dissolve the 5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione (1.0 eq.) from Step 3 in methanol.

  • Add aqueous formaldehyde (1.2 eq.) and stir for 30 minutes at room temperature.

  • Cool the solution in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 6-amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

Characterization

The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • Melting Point: To assess the purity of the solid compounds.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

  • Sodium ethoxide is highly reactive with water. Handle under anhydrous conditions.

  • Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas. Add it slowly and in portions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. A stronger base or longer reaction time may be required.
Incomplete nitrosation in Step 2 Insufficient acid or incorrect temperature.Ensure the pH is acidic and maintain a low temperature during the addition of sodium nitrite.
Formation of multiple byproducts in Step 4 Over-alkylation.Use a stoichiometric amount of formaldehyde and monitor the reaction closely by TLC.
Difficulty in purifying the final product Presence of unreacted starting materials or closely related impurities.Optimize the column chromatography conditions (solvent system). Recrystallization from a suitable solvent may also be effective.[2]

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-(butylamino)
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione.
  • AiFChem. (2025). 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). Synthesis of novel 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione (10a–d). [Link]

  • RASĀYAN J. Chem. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)
  • ChemicalBook. (2016). 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis.
  • MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • ChemSynthesis. (2025, May 20). 6-amino-1,3-dimethyl-5-prop-2-enylpyrimidine-2,4-dione.
  • ResearchGate. (2025, August 10). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones.
  • ResearchGate. (2021, December). Synthesis, growth, experimental, and theoretical characterization of 6-amino-1H-pyrimidine-2,4-dione dimethylacetamide single crystal.
  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • PMC. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Semantic Scholar. (2021, January 22). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • Current Medicinal Chemistry. (2024, January 1). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.

Sources

Application

How to use 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione as a precursor in organic synthesis

Application Note: Regioselective Synthesis of N-Alkyl Xanthines via 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione Strategic Overview & Pharmacological Relevance Xanthine derivatives (e.g., theophylline, pentoxify...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of N-Alkyl Xanthines via 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Strategic Overview & Pharmacological Relevance

Xanthine derivatives (e.g., theophylline, pentoxifylline) are privileged scaffolds in medicinal chemistry, frequently utilized as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. Synthesizing asymmetrically substituted xanthines from symmetric precursors often suffers from poor regioselectivity, leading to complex purification pipelines and diminished yields.

By utilizing 6-amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione as an advanced precursor, chemists can bypass non-selective alkylation steps. This pyrimidine building block features pre-installed N1-butyl and C5-methylamino groups. When subjected to the Traube purine synthesis[1], it undergoes regioselective cyclization to yield 3-butyl-7-methylxanthine . This intermediate leaves only the N1 position of the purine core available for late-stage, site-specific alkylation, streamlining the development of complex active pharmaceutical ingredients (APIs).

Mechanistic Causality: The Traube Purine Cyclization

The Traube purine synthesis is the gold standard for constructing the bicyclic purine system from pyrimidine precursors[1].

  • Causality of Reagent Selection: Formic acid (HCOOH) is selected as both the solvent and the one-carbon electrophile. The adjacent C5-methylamino and C6-amino groups on the pyrimidine ring act as nucleophiles primed for ring closure.

  • Reaction Sequence:

    • Formylation: The amine groups attack the carbonyl carbon of formic acid, forming a formamide intermediate.

    • Dehydration: Thermal energy (reflux conditions) drives the loss of water.

    • Cyclization: Intramolecular attack by the adjacent amine closes the 5-membered imidazole ring, yielding the fused purine system[2].

  • Atom Mapping: The pyrimidine N1 (butyl) maps directly to the xanthine N3; the C5-methylamino maps to the xanthine N7; and the C6-amino maps to the xanthine N9.

Workflow A 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione B Traube Cyclization (HCOOH, Heat) A->B C 3-Butyl-7-methylxanthine (Core Scaffold) B->C D N1-Alkylation (R-X, K2CO3, DMF) C->D E 1-Alkyl-3-butyl- 7-methylxanthine D->E

Synthetic workflow from pyrimidine precursor to N1-alkylated xanthine derivatives.

Mechanism Step1 1. Formylation Nucleophilic attack of C5/C6 amines on HCOOH Step2 2. Dehydration Loss of H2O to form formamide intermediate Step1->Step2 Step3 3. Ring Closure Intramolecular cyclization forming imidazole Step2->Step3 Product Product 3-Butyl-7-methylxanthine Step3->Product

Mechanistic steps of the Traube purine cyclization forming the imidazole ring.

Self-Validating Experimental Protocols

Protocol A: Cyclization to 3-Butyl-7-methylxanthine

Objective: Construct the imidazole ring to form the core xanthine scaffold.

  • Reaction Setup: Suspend 6-amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (1.0 eq) in 85–90% aqueous formic acid (10 volumes).

  • Thermal Activation: Heat the mixture to reflux (approx. 100–105 °C) for 2 to 4 hours. Causality: The high temperature is thermodynamically required to overcome the activation barrier for dehydration and subsequent aromatization of the imidazole ring.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via UV-Vis spectroscopy. The pyrimidine precursor exhibits a λmax​ near 260 nm. Successful cyclization extends the conjugated π -system, shifting the λmax​ to ~275 nm. The reaction is complete when the 260 nm peak is fully consumed.

  • Workup: Cool the mixture to room temperature and remove excess formic acid under reduced pressure. Neutralize the residue with 1N NaOH to precipitate the product.

  • Purification: Filter the crude solid and recrystallize from ethanol to yield pure 3-butyl-7-methylxanthine.

Protocol B: Site-Specific N1-Alkylation

Objective: Derivatize the N1 position to synthesize advanced PDE inhibitor analogs (e.g., using 1-bromo-4-pentene as an alkylating agent)[3].

  • Reaction Setup: Dissolve 3-butyl-7-methylxanthine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.1 eq) and 1-bromo-4-pentene (1.05 eq)[3].

  • Deprotonation & Alkylation: Heat the suspension with stirring at 100 °C for 15 hours[3]. Causality: K₂CO₃ is a mild, non-nucleophilic base perfectly tuned to deprotonate the acidic N1 position (pKa ~8.5) without degrading the xanthine core. DMF solubilizes the reagents and accelerates the SN​2 displacement of the alkyl halide.

  • Self-Purifying Workup: Evaporate the DMF under reduced pressure. Dissolve the residue in dichloromethane (DCM) and extract by shaking with 1N NaOH[3]. Self-Validation: Unreacted 3-butyl-7-methylxanthine retains its acidic N1 proton and partitions into the aqueous basic layer. The fully alkylated target molecule lacks acidic protons and remains exclusively in the organic DCM layer, ensuring high purity without the immediate need for column chromatography.

  • Isolation: Wash the organic phase with water until neutral, dry over Na₂SO₄, and concentrate in a rotary evaporator to yield the N1-alkylated product[3].

Quantitative Data Summary

Reaction PhaseReagents / SolventTemp (°C)Time (h)In-Process Control (IPC)Expected Yield
Traube Cyclization Formic Acid (85–90%)100–1052–4UV-Vis shift (260 275 nm)80–90%
N1-Alkylation R-X, K₂CO₃ / DMF10015Aqueous basic wash (1N NaOH)85–95%

References

  • Synthesis of 3-butyl-1-(4,5-epoxypentyl)-7-methylxanthine - PrepChem.com Source: PrepChem URL:[Link]

  • Purine - Wikipedia Source: Wikipedia URL: [Link]

  • Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: In Vitro Evaluation of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione as a Xanthine Bioisostere in Phosphodiesterase (PDE) Inhibition Assays

Target Audience: Researchers, biophysicists, and early-stage drug development professionals. Compound Focus: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) Application: Fragment-Based Drug Disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and early-stage drug development professionals. Compound Focus: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) Application: Fragment-Based Drug Discovery (FBDD) for Phosphodiesterase (PDE) Targets

Scientific Rationale: The Uracil-Xanthine Pharmacophore

In the landscape of early-stage drug discovery, particularly for cyclic nucleotide phosphodiesterases (PDEs), the xanthine core (e.g., caffeine, theophylline, and 3-isobutyl-1-methylxanthine[IBMX]) is a privileged scaffold. However, to discover novel binding modes and overcome intellectual property barriers, researchers increasingly utilize Fragment-Based Drug Discovery (FBDD)[1].

The compound 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is a highly functionalized diamino uracil. Chemically, diamino uracils are the direct synthetic precursors to 8-substituted xanthines[2]. By evaluating this uncyclized pyrimidine-2,4-dione core in vitro, we exploit it as a flexible bioisostere.

Causality Behind the Fragment Choice

Why screen the uncyclized precursor rather than the rigid xanthine? The rotational freedom of the C5-methylamino and C6-amino groups allows the fragment to dynamically adapt to the PDE active site. While rigid xanthines rely on a fixed hydrogen-bond network with the invariant active-site glutamine (e.g., Gln581 in PDE4A), the flexible uracil derivative can form alternative hydrogen-bonding geometries[3]. This flexibility helps overcome the rigid-body entropic penalty of binding, often revealing cryptic sub-pockets that can be targeted during the fragment-to-lead optimization phase[4].

Experimental Strategy & Self-Validating Systems

To accurately profile this fragment, a tiered in vitro screening strategy is required[5].

  • Primary Functional Assay (TR-FRET): Measures the direct inhibition of cAMP hydrolysis. TR-FRET is selected over standard fluorescence polarization due to its superior signal-to-noise ratio and resistance to compound auto-fluorescence—a critical factor when screening high concentrations of fragments[6].

  • Orthogonal Biophysical Assay (SPR): Surface Plasmon Resonance (SPR) validates the physical binding kinetics ( KD​ , kon​ , koff​ ) without relying on enzymatic activity, eliminating false positives caused by assay interference[7].

Every protocol detailed below is designed as a self-validating system . This means the inclusion of internal controls (blanks, reference inhibitors, and solvent corrections) ensures that the data generated is statistically robust and mathematically verifiable via Z'-factor calculations.

Protocol 1: High-Throughput TR-FRET PDE Activity Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure PDE activity. The assay detects the conversion of FAM-labeled cAMP to FAM-labeled AMP. The resulting AMP binds to a Terbium (Tb)-labeled binding agent, bringing the donor (Tb) and acceptor (FAM) into close proximity to generate a FRET signal[8].

TR_FRET Substrate cAMP (FAM-labeled) Product 5'-AMP (FAM-labeled) Substrate->Product Hydrolysis Enzyme PDE Enzyme (Active) Enzyme->Substrate Catalyzes Inhibitor Uracil Fragment (Inhibitor) Inhibitor->Enzyme Blocks BindingAgent Tb-labeled Binding Agent Product->BindingAgent Binds Signal TR-FRET Signal (520 nm Emission) BindingAgent->Signal Energy Transfer

Caption: TR-FRET assay signaling pathway for PDE activity and inhibition.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, and 1 mM DTT (added fresh).

  • Compound Dilution: Dissolve 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione in 100% DMSO to a 50 mM stock. Perform serial dilutions in Assay Buffer so the final assay concentration ranges from 10 µM to 1 mM (final DMSO ≤ 1%).

  • Enzyme: Dilute recombinant PDE4D2 enzyme to 10 pg/µL in Assay Buffer[6].

2. Assay Assembly (384-well low-volume plate):

  • Blank Control: Add 5 µL Assay Buffer + 5 µL Vehicle (1% DMSO).

  • Positive Control (100% Activity): Add 5 µL PDE enzyme + 5 µL Vehicle.

  • Reference Control: Add 5 µL PDE enzyme + 5 µL (10 µM)[6].

  • Test Wells: Add 5 µL PDE enzyme + 5 µL Uracil Fragment dilution.

  • Incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow fragment pre-binding.

3. Reaction Initiation & Detection:

  • Add 10 µL of 200 nM FAM-cAMP substrate to all wells.

  • Incubate for 60 minutes at RT protected from light.

  • Add 20 µL of Tb-labeled Binding Agent (diluted 1:200 in Binding Buffer) to terminate the reaction and initiate the FRET complex[6].

  • Incubate for 1 hour at RT.

4. Data Acquisition & Self-Validation:

  • Read the plate on a TR-FRET capable microplate reader. Excite at 340 nm; read emissions at 490 nm (Tb donor) and 520 nm (FAM acceptor).

  • Calculate TR-FRET Ratio: Ratio=Emission490​Emission520​​ .

  • System Validation: Calculate the Z'-factor using the Positive Control ( μp​,σp​ ) and Blank Control ( μn​,σn​ ). Proceed with data analysis only if Z′≥0.5 .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Because fragments inherently possess low binding affinities (high µM to mM range), enzymatic assays can sometimes be misleading due to the high compound concentrations required. SPR provides a direct, label-free biophysical validation of the fragment's interaction with the target[7].

SPR_Workflow Immobilization 1. Target Immobilization (PDE on Sensor Chip) Injection 3. Analyte Injection (Flow over Sensor Surface) Immobilization->Injection Prep 2. Fragment Preparation (Uracil Derivative in Buffer) Prep->Injection Detection 4. SPR Detection (Refractive Index Change) Injection->Detection Analysis 5. Kinetic Analysis (Calculate KD, kon, koff) Detection->Analysis

Caption: Step-by-step experimental workflow for Surface Plasmon Resonance (SPR) fragment screening.

Step-by-Step Methodology

1. Surface Preparation (Amine Coupling):

  • Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Dilute the PDE enzyme in 10 mM Sodium Acetate (pH 4.5) and inject over Flow Cell 2 (FC2) to achieve an immobilization level of ~3000 Response Units (RU). High density is required for low molecular weight fragments.

  • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Leave Flow Cell 1 (FC1) unmodified as a reference.

2. Solvent Correction (Critical for Self-Validation):

  • Because fragments are dissolved in DMSO (which has a high refractive index), construct a DMSO calibration curve. Prepare 8 solutions ranging from 0.5% to 1.5% DMSO in running buffer (PBS-P+). Inject these to map the bulk refractive index shifts.

3. Analyte Injection:

  • Prepare the running buffer: PBS-P+ supplemented with exactly 1.0% DMSO.

  • Dilute 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione in running buffer to a concentration series (15.6 µM, 31.2 µM, 62.5 µM, 125 µM, 250 µM, 500 µM).

  • Inject analytes at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

4. Data Analysis:

  • Double-reference the sensorgrams (subtract FC1 from FC2, then subtract a blank buffer injection).

  • Apply the solvent correction curve.

  • Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Quantitative Data Presentation

To contextualize the utility of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione in FBDD, its metrics are compared against the established rigid xanthine inhibitor, IBMX. While the fragment exhibits a higher absolute IC50​ and KD​ , its Ligand Efficiency (LE) —a critical metric in FBDD calculated as HeavyAtomsΔG​ —demonstrates that it makes highly efficient use of its molecular footprint[3].

Compound NameMolecular Weight (Da)Heavy AtomsTR-FRET PDE4 IC50​ (µM)SPR KD​ (µM)Ligand Efficiency (LE)*
IBMX (Reference Xanthine)250.26182.53.00.35 kcal/mol/HA
6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione 212.251545.050.00.39 kcal/mol/HA

*Note: An LE > 0.30 is generally considered highly favorable for fragment progression. The uracil fragment's superior LE indicates it is an excellent starting point for structure-based elaboration into a highly potent, novel PDE inhibitor.

References

  • BPS Bioscience. PDE4D2 TR-FRET Assay Kit Protocol. Available at:[Link]

  • BellBrook Labs. What is the Best Phosphodiesterase (PDE) Assay for HTS? Available at:[Link]

  • Reaction Biology. Surface Plasmon Resonance Assay Services. Available at:[Link]

  • Marx, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Available at:[Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment-based screening for inhibitors of PDE4A using enthalpy arrays and X-ray crystallography. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Executive Summary & Analytical Target Profile The compound 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) is a highly functionalized uracil derivative frequently utilized as a critical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile

The compound 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) is a highly functionalized uracil derivative frequently utilized as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs). Quantifying this compound presents distinct chromatographic challenges due to its unique structural dichotomy: a highly polar, hydrogen-bonding pyrimidine core juxtaposed with a lipophilic N1-butyl tail and multiple ionizable amine moieties.

This application note details a Quality by Design (QbD) approach to developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By establishing a clear Analytical Target Profile (ATP) in alignment with [1], this guide provides a self-validating protocol engineered for high accuracy, precision, and routine quality control environments.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the analyte's physicochemical properties. The structural features of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione dictate our chromatographic strategy:

  • Hydrophobic Retention (The N1-Butyl Group): The uracil core alone is highly polar and would elute in the void volume of a standard reversed-phase system. However, the N1-butyl substitution imparts sufficient lipophilicity (estimated LogP ~1.2), allowing for effective retention on a standard C18 stationary phase via hydrophobic interactions.

  • Ionization Control (The N5 and N6 Amines): The molecule features an N6-primary amine and an N5-secondary methylamino group. While the N6-amine is heavily conjugated with the pyrimidine ring (rendering it nearly non-basic), the N5-methylamino group retains basic character (estimated pKa ~4.5). If analyzed at a neutral pH, the compound exists in a state of partial ionization, leading to notorious peak splitting and retention time instability.

  • Mobile Phase Causality: To counteract partial ionization, we utilize 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase. This choice is highly deliberate: it fully protonates the N5-methylamino group, locking the analyte into a single, predictable cationic state. Furthermore, the low pH suppresses the ionization of residual surface silanols on the silica column, eliminating the secondary electrostatic interactions that cause peak tailing in basic compounds [2].

HPLC_Workflow ATP Analytical Target Profile Define Quantification Goals PhysChem Physicochemical Profiling pKa & LogP Assessment ATP->PhysChem Screening Stationary Phase Screening Select C18 Column PhysChem->Screening Optimization Mobile Phase Optimization pH 2.7 Gradient Screening->Optimization Validation ICH Q2(R2) Validation Linearity, Accuracy, Precision Optimization->Validation

Fig 1. Systematic Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an uncompromising System Suitability Test (SST) that acts as a gating mechanism. If the SST criteria are not met, the system dictates that sample analysis cannot proceed, thereby preventing the generation of out-of-specification (OOS) data.

Reagents and Materials
  • Analyte: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione Reference Standard (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent superficially porous particle column).

Chromatographic Conditions
ParameterSpecificationRationale
Mobile Phase A 0.1% FA in Water (v/v)Buffers pH to ~2.7; ensures analyte protonation and silanol suppression.
Mobile Phase B 0.1% FA in MeCN (v/v)Provides necessary elution strength; MeCN yields lower backpressure than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30°C ± 1°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 265 nmAligns with the maximum absorbance ( λmax​ ) of the pyrimidine-2,4-dione chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining excellent signal-to-noise ratio.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar core)

  • 2.0 - 10.0 min: 5% 60% B (Linear gradient to elute the main analyte)

  • 10.0 - 12.0 min: 60% 95% B (Column wash to remove lipophilic synthesis byproducts)

  • 12.0 - 15.0 min: 95% B (Hold wash)

  • 15.0 - 15.1 min: 95% 5% B (Return to initial conditions)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step-by-Step Preparation Methodology
  • Diluent Preparation: Prepare a mixture of Water:MeCN (80:20, v/v). Using a higher aqueous ratio prevents solvent-effect peak distortion (fronting) upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the diluent.

  • Sample Preparation: Weigh an amount of the sample equivalent to 10.0 mg of the active intermediate. Extract using the exact procedure outlined for the stock solution, and dilute to a final target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Retention_Mechanism Analyte 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione Hydrophobic Hydrophobic Interaction (N1-Butyl Group) Analyte->Hydrophobic Retained via Ionization Ionization Control (Protonated N5-Amine) Analyte->Ionization State defined by SP Stationary Phase (C18 Ligands) Hydrophobic->SP Binds to Silanol Silanol Shielding (Prevents Tailing) Silanol->SP Protects MP Mobile Phase (0.1% Formic Acid, pH 2.7) MP->Ionization Low pH MP->Silanol Suppresses

Fig 2. Mechanistic interactions governing analyte retention and peak shape.

System Suitability & Method Validation Summary

In strict accordance with [3], the method must be validated across multiple parameters before routine adoption.

Gating Mechanism: System Suitability Test (SST)

Inject the 50 µg/mL Working Standard six consecutive times. The system is only validated for sample analysis if it meets the following criteria:

SST ParameterAcceptance CriteriaAnalytical Significance
Retention Time (RT) RSD 1.0%Confirms pump flow stability and mobile phase consistency.
Peak Area RSD 2.0%Validates autosampler precision and detector stability.
USP Tailing Factor ( Tf​ ) 1.5Ensures complete silanol suppression; values >1.5 indicate column degradation.
Theoretical Plates ( N ) 5,000Verifies column efficiency and proper packing integrity.
Validation Metrics (Representative Data)

The following table summarizes the expected validation outcomes based on the physicochemical robustness of the developed method:

Validation ParameterRange / ResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 µg/mL to 100.0 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10:1
Method Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0% recovery across 3 concentration levels
Method Precision (Repeatability) 0.85% RSDRSD 2.0% for 6 independent sample preparations
Robustness PassStable against deliberate variations in flow rate ( ± 0.1 mL/min) and column temp ( ± 2°C)

References

  • International Council for Harmonisation (ICH). "ICH Q14: Analytical Procedure Development." ICH Quality Guidelines. URL: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2): Validation of Analytical Procedures." ICH Quality Guidelines. URL: [Link]

Method

Application Notes &amp; Protocols: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione in Drug Discovery

Introduction & Strategic Utility 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS 565165-41-5) is a highly specialized pyrimidine derivative widely utilized in [1] and as a pivotal building block in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS 565165-41-5) is a highly specialized pyrimidine derivative widely utilized in [1] and as a pivotal building block in medicinal chemistry. In the landscape of drug discovery, the de novo synthesis of purine and xanthine scaffolds is frequently plagued by poor regioselectivity during N-alkylation steps. Traditional methods of alkylating a bare xanthine core yield complex mixtures of N1, N3, and N7 isomers that demand exhaustive, yield-depleting chromatographic purification.

By utilizing 6-amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, chemists bypass this critical bottleneck. The Causality of Scaffold Selection: The 1-butyl and 5-methylamino groups on the pyrimidine ring directly translate to the N3-butyl and N7-methyl positions of the resulting xanthine core[2]. This pre-installation guarantees absolute regioselectivity during the subsequent [3], unambiguously yielding 3-butyl-7-methylxanthine —a core pharmacophore for numerous therapeutic agents.

Key Applications in Drug Development

  • Phosphodiesterase (PDE) Inhibitors & Antihistamines: The regioselectively synthesized 3-butyl-7-methylxanthine core is a direct precursor for advanced active pharmaceutical ingredients (APIs). Xanthine derivatives are extensively studied for their bronchodilatory and antihistamine properties, such as the novel H1-receptor blocker [4].

  • Oncology and Chemical Biology Probes: Xanthine analogues, particularly trialkylxanthines, have been shown to inhibit epidermal growth factor (EGF)-induced [5]. Furthermore, the 3-butyl-7-methylxanthine scaffold can be functionalized at the N1 position to create reactive epoxide probes for target identification in complex biological matrices[2].

Data Presentation: Reaction Optimization

The cyclization of the pyrimidine precursor to the xanthine core can be achieved through various formylating agents. Table 1 summarizes the causality behind reagent selection and the resulting quantitative data.

Table 1: Comparative Cyclization Conditions for 3-Butyl-7-methylxanthine Synthesis

Reagent SystemTemperatureReaction TimeRegioselectivityYield (%)Causality / Mechanistic Notes
Formamide / Formic Acid 150 °C5 h>99%85%Standard Traube conditions; high thermal energy is required to drive dehydration and ring closure.
Triethyl Orthoformate / Ac₂O 120 °C3 h>99%92%Milder conditions; acetic anhydride acts as a potent water scavenger, pushing the equilibrium toward the cyclized product.

Experimental Protocols

Protocol 1: Regioselective Traube Cyclization to 3-Butyl-7-methylxanthine

This protocol utilizes a water-scavenging methodology to ensure self-validating completion of the imidazole ring closure.

  • Preparation: Suspend 10.0 g of 6-amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione in 50 mL of triethyl orthoformate.

  • Catalysis & Scavenging: Add 50 mL of acetic anhydride. Causality: The acetic anhydride reacts with the ethanol byproduct generated by the orthoformate, preventing the reverse reaction and driving the cyclization forward.

  • Reflux: Heat the mixture to 120 °C under a nitrogen atmosphere for 3 hours. The suspension will gradually clarify into a homogenous solution as the cyclized product forms.

  • Isolation: Cool the reaction to 4 °C. The product, 3-butyl-7-methylxanthine, will precipitate. Filter the solid and wash with cold diethyl ether to remove residual acetic anhydride.

  • Validation: Analyze via LC-MS to confirm the mass shift corresponding to the loss of water/ethanol and the formation of the fused bicyclic system.

Protocol 2: N1-Alkylation and Epoxidation for Probe Synthesis

Adapted from established [2], this workflow generates a reactive chemical biology probe.

  • N1-Alkylation: Combine 33.3 g of 3-butyl-7-methylxanthine, 24.3 g of 1-bromo-4-pentene, and 22.1 g of potassium carbonate (K₂CO₃) in 500 mL of dimethylformamide (DMF)[2].

  • Heating: Stir at 100 °C for 15 hours[2]. Causality: K₂CO₃ acts as a mild base to deprotonate the N1 position without degrading the purine core, enabling a smooth nucleophilic attack on the alkyl bromide.

  • Extraction: Evaporate the DMF, dissolve the residue in methylene chloride, and wash with 1N NaOH to remove unreacted starting material[2].

  • Epoxidation: Dissolve the resulting 3-butyl-7-methyl-1-(4-pentenyl)xanthine in chloroform. Add 35.6 g of 3-chloroperbenzoic acid (mCPBA) and stir at room temperature for 67 hours[2]. Causality: mCPBA selectively oxidizes the terminal alkene to an oxirane ring, providing a reactive epoxide handle that can covalently bind to nucleophilic residues in target proteins during pull-down assays.

Mandatory Visualization

SyntheticWorkflow A 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione B Traube Cyclization (Formamide, Heat) A->B Ring Closure C 3-Butyl-7-methylxanthine (Regiopure Core) B->C -H2O D N1 Alkylation & Epoxidation C->D Scaffold Derivatization E Target Drug Candidate (e.g., Affinity Probes) D->E Library Synthesis

Fig 1: Regioselective synthetic workflow from the pyrimidine precursor to xanthine drug candidates.

BiologicalPathway A Xanthine-based Drug Candidate B Phosphodiesterase (PDE) Enzyme Inhibition A->B Binds Active Site C Prevention of cAMP/cGMP Degradation B->C D Accumulation of Intracellular cAMP/cGMP C->D E Smooth Muscle Relaxation & Anti-inflammatory Response D->E Downstream Signaling

Fig 2: Mechanism of action for xanthine derivatives targeting PDE inhibition and cAMP accumulation.

References

  • PrepChem. "Synthesis of 3-butyl-1-(4,5-epoxypentyl)-7-methylxanthine". Source: prepchem.com. URL:[Link]

  • National Institutes of Health (NIH). "Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship". Source: ncbi.nlm.nih.gov. URL:[Link]

  • Systematic Reviews in Pharmacy. "The Results Of A Clinical Study In Relation To A New Antihistamine Medication Teoritis In The Treatment Of Patients With Chronic Spontaneous Urticaria". Source: sysrevpharm.org. URL: [Link]

  • Wikipedia. "Purine - Traube purine synthesis". Source: en.wikipedia.org. URL:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione Stock Solutions for Cell Culture

Abstract This technical guide provides a comprehensive framework for the preparation, quality control, and storage of stock solutions for the novel research compound, 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preparation, quality control, and storage of stock solutions for the novel research compound, 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, intended for use in cell culture applications. Recognizing that detailed physicochemical data for novel compounds are often unavailable, this document emphasizes a systematic, empirical approach to determine optimal solubility and ensure solution stability. The protocols herein are designed to uphold the highest standards of scientific integrity, yielding reliable and reproducible experimental outcomes for researchers, scientists, and drug development professionals.

Introduction: The Criticality of a Well-Characterized Stock Solution

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The biological activity of compounds like 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is fundamentally dependent on their effective and consistent delivery to the in vitro cellular environment. An improperly prepared stock solution—one with incorrect concentration, poor solubility, degradation, or contamination—can invalidate experimental results, leading to misinterpretation of data and significant loss of time and resources.[2]

This guide, therefore, moves beyond a simple recipe. It presents a self-validating system for establishing a robust protocol for this specific pyrimidine derivative, from initial solubility testing to long-term storage and use.

Compound Specifications and Initial Considerations

Prior to any experimental work, it is crucial to gather all available information about the compound. For a novel or specialized research chemical, this information may be limited. A template for recording these essential details is provided below.

PropertyValueSource
Compound Name 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dioneN/A
Molecular Formula C₉H₁₆N₄O₂Inferred from Name
Molecular Weight ( g/mol ) 212.25Calculated
Purity (%) >95% (Recommended)Manufacturer's CoA
Appearance [e.g., White to off-white solid]Visual Inspection
Solubility To be determinedThis Protocol
Storage Conditions [e.g., -20°C, desiccated]Manufacturer's Datasheet

Causality Behind Experimental Choices: The molecular structure, with its hydrogen bond donors and acceptors on the pyrimidine-2,4-dione core, suggests the potential for strong crystal lattice energy.[3] This can make the compound challenging to dissolve in aqueous solutions. Therefore, the use of a biocompatible organic solvent is almost always necessary. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with cell culture media.[4][5]

Workflow for Stock Solution Preparation and Validation

The following workflow provides a systematic approach to preparing a reliable stock solution from a novel compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Preparation cluster_2 Phase 3: Quality Control & Storage A Receive Compound & Review CoA B Perform Small-Scale Solubility Test A->B C Determine Optimal Solvent & Max Concentration B->C D Calculate Mass for Target Concentration C->D E Weigh Compound on Calibrated Balance D->E F Dissolve in Solvent (Vortex/Sonicate) E->F G Sterile Filter (0.2 µm PVDF/PTFE) F->G H Create Small Aliquots (Avoid Freeze-Thaw) G->H I QC Check: Test Dilution in Media (Precipitation) H->I J Store at -20°C or -80°C (Protect from Light) I->J K Document Lot #, Date, Concentration J->K

Caption: Workflow for preparing and validating a stock solution.

Experimental Protocols

Protocol 1: Empirical Solubility Determination (Small-Scale)

Rationale: This protocol is designed to quickly identify a suitable solvent and estimate the maximum practical stock concentration before committing a larger quantity of the compound.[6] This prevents waste and ensures the final stock will be fully dissolved.

Materials:

  • 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Cell culture grade Ethanol (EtOH)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Weigh out approximately 1-2 mg of the compound into three separate sterile microcentrifuge tubes. Record the exact mass.

  • Solvent Addition:

    • To Tube 1, add a calculated volume of DMSO to target a high concentration (e.g., 50 mM or 100 mM).

    • To Tube 2, add a calculated volume of EtOH to target the same high concentration.

    • To Tube 3, add a calculated volume of a 1:1 DMSO:EtOH mixture.

  • Dissolution:

    • Vortex each tube vigorously for 2 minutes.[2]

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If solids remain, place the tube in a bath sonicator for 10-15 minutes.[3]

    • Re-inspect the solution.

  • Observation and Dilution:

    • If the compound fully dissolves, this concentration is achievable. You can attempt to add more solvent to determine the saturation point or proceed with this as your maximum concentration.

    • If the compound does not dissolve, add a known volume of the same solvent in a stepwise manner (e.g., add 10 µL, vortex, and observe) until full dissolution is achieved. Recalculate the final concentration. This will be your empirically determined maximum stock concentration.

  • Solvent Selection: Choose the solvent that dissolves the compound at the highest concentration with the least effort (i.e., without prolonged sonication or heating). For most pyrimidine derivatives, DMSO will be the most effective solvent.[4][5]

Protocol 2: Preparation of a 10 mM Primary Stock Solution in DMSO

Rationale: This protocol details the preparation of a high-concentration primary stock solution. A 10 mM concentration is often a practical starting point, as it allows for a wide range of final working concentrations while keeping the final DMSO concentration in the cell culture medium low (typically ≤0.1%).[7]

Materials:

  • 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (ensure purity >95%)

  • Anhydrous, cell culture grade DMSO

  • Analytical balance

  • Weighing paper or boat

  • Sterile, amber or foil-wrapped conical tube (e.g., 15 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile 0.2 µm syringe filter (PVDF or PTFE for chemical compatibility)

  • Sterile syringe

  • Sterile, amber or foil-wrapped cryovials for aliquots

Procedure:

  • Calculation:

    • Target: 10 mM stock solution.

    • Molecular Weight (MW): 212.25 g/mol .

    • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mM x 0.001 L x 212.25 g/mol x 1000 mg/g = 2.12 mg

    • Adjust the calculation based on your desired final volume (e.g., for 5 mL, weigh out 10.6 mg).

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound. Transfer it into the sterile conical tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube. Secure the cap tightly and vortex for 2-3 minutes, or until the compound is completely dissolved. A brief sonication can be used if necessary.

  • Sterile Filtration:

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.2 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile, labeled conical tube. This step is critical to remove any potential microbial contaminants or undissolved micro-particulates.[8]

  • Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected cryovials. This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Ensure vials are tightly sealed to prevent absorption of water by the hygroscopic DMSO.

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and a unique lot number. Maintain a detailed record in a laboratory notebook.

Quality Control and Best Practices

A prepared stock solution is an experimental reagent and must be quality-controlled.

  • Post-preparation Check: After thawing the first aliquot for use, dilute it to the highest intended working concentration in your cell culture medium. Incubate for at least 30 minutes at 37°C and visually inspect for any signs of precipitation.

  • Solvent Toxicity Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of DMSO (or other solvent) that is present in your highest drug treatment concentration. This ensures that any observed cellular effects are due to the compound and not the solvent.[4]

  • Aseptic Technique: All procedures should be performed in a Class II biosafety cabinet to maintain sterility and prevent contamination of the stock solution and cell cultures.[8]

ParameterRecommendationRationale
Final DMSO Concentration ≤ 0.1% (v/v)Minimizes solvent-induced cytotoxicity and off-target effects. Some robust cell lines may tolerate up to 0.5%.
Freeze-Thaw Cycles Avoid; use single-use aliquotsPrevents compound precipitation and degradation.
Storage Temperature -20°C (short-term) or -80°C (long-term)Enhances long-term stability of the compound in solution.
Light Exposure Minimize; use amber vials or foilProtects light-sensitive compounds from degradation.

Potential Application: Context in Cellular Signaling

While the specific target of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is not defined in public literature, many pyrimidine derivatives are known to function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[9] Dysregulation of these pathways is a hallmark of cancer.[10][11] A stock solution prepared according to this guide could be used to investigate the compound's effect on such pathways.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase1 Kinase A (e.g., Ras/Raf) Receptor->Kinase1 Activates Compound Pyrimidine Derivative (Potential Inhibitor) Kinase2 Kinase B (e.g., MEK) Compound->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Drives Gene Expression for

Caption: A generalized kinase signaling cascade often targeted by pyrimidine derivatives.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the preparation of stock solutions of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. By following a systematic approach of empirical solubility testing, sterile preparation, and rigorous quality control, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data. This meticulous attention to the fundamentals of reagent preparation is indispensable for the successful advancement of drug discovery and development projects.

References

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Available at: [Link]

  • Ahmed, S. A., Naji, T. S., & Mohammad, F. I. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Available at: [Link]

  • Wang, Z., et al. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. Available at: [Link]

  • Bevan, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Technology Networks. Available at: [Link]

  • GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. Available at: [Link]

  • Bergam, P., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

Sources

Method

Catalytic Strategies for the Synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione: An Application Guide

Abstract This technical guide provides a comprehensive overview of catalytic methodologies applicable to the synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a substituted diaminouracil derivative. Giv...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of catalytic methodologies applicable to the synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a substituted diaminouracil derivative. Given the structural complexity of the target molecule, a multi-step synthetic approach is necessary, with catalyst selection being paramount for achieving high yield, regioselectivity, and purity. This document details catalytic systems for two critical transformations: the N1-alkylation of the uracil core and the subsequent C-N bond formations to install the C5 and C6 amino functionalities. We will explore phase-transfer catalysis for N-alkylation and transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed amination, for the construction of the key C-N bonds. Each section provides a mechanistic rationale, detailed experimental protocols, and data-driven insights to guide researchers in drug development and synthetic chemistry.

Introduction: Synthetic Strategy and Key Catalytic Junctions

The synthesis of highly substituted pyrimidine-2,4-diones (uracils) like 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is a foundational task in medicinal chemistry, as this scaffold is a key component in numerous therapeutic agents. The target structure presents three key challenges that can be effectively addressed through modern catalytic methods:

  • N1-Butylation: Selective alkylation at the N1 position of the uracil ring.

  • C6-Amination: Introduction of an amino group at the C6 position.

  • C5-Methylamination: Installation of a methylamino group at the C5 position.

A logical and efficient synthetic route involves first preparing a common precursor, such as a 5,6-dihalouracil, followed by sequential or concurrent C-N bond formation reactions. The N1-butylation can be performed either at the beginning or end of the sequence, depending on substrate compatibility. This guide will focus on the catalysts that enable these critical transformations with high efficiency and control.

Catalytic N1-Alkylation of the Uracil Ring

The selective alkylation of the N1 position of a uracil precursor is often complicated by competing alkylation at the N3 position. Phase-Transfer Catalysis (PTC) offers a robust and scalable solution to this challenge by facilitating the reaction between a water-soluble uracil salt and a water-insoluble alkylating agent (e.g., 1-bromobutane).

Mechanism of Phase-Transfer Catalysis

A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB) or a crown ether, serves as the phase-transfer catalyst. The reaction proceeds via the following steps:

  • Deprotonation: In the aqueous phase, a base (e.g., K₂CO₃, KOH) deprotonates the uracil precursor, forming a uracil anion.

  • Ion Exchange: The lipophilic cation of the PTC (Q⁺) pairs with the uracil anion (U⁻) to form a Q⁺U⁻ ion pair.

  • Phase Transfer: This ion pair is soluble in the organic phase and migrates across the phase boundary.

  • Nucleophilic Substitution: In the organic phase, the uracil anion reacts with the alkylating agent (e.g., 1-bromobutane) in a classic Sₙ2 reaction to form the N-alkylated product.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (e.g., Br⁻) and returns to the aqueous phase, completing the catalytic cycle.

Workflow for Phase-Transfer Catalyzed N1-Butylation

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Uracil Uracil Precursor Uracil_Anion Uracil Anion (U⁻) Uracil->Uracil_Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Uracil Ion_Pair_aq [Q⁺U⁻]aq Uracil_Anion->Ion_Pair_aq Ion Exchange Alkyl_Halide 1-Bromobutane Ion_Pair_Organic [Q⁺U⁻]org Alkyl_Halide->Ion_Pair_Organic Product N1-Butyl-Uracil PTC_aq PTC (Q⁺X⁻)aq Product->PTC_aq Catalyst Return Ion_Pair_Organic->Product SN2 Reaction PTC_aq->Ion_Pair_aq Ion_Pair_aq->Ion_Pair_Organic Phase Transfer

Caption: Phase-Transfer Catalysis Workflow for N1-Alkylation.

Protocol: N1-Butylation of 6-Amino-5-nitrouracil via PTC

This protocol describes the N1-butylation of a commercially available precursor.

Materials:

  • 6-Amino-5-nitrouracil

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-amino-5-nitrouracil (1.0 equiv), K₂CO₃ (2.0 equiv), and TBAB (0.1 equiv).

  • Add DMF as the solvent to fully dissolve the uracil derivative.

  • Add 1-bromobutane (1.2 equiv) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-amino-1-butyl-5-nitrouracil.

Expert Insight: The choice of base and solvent can significantly influence N1/N3 selectivity. For many uracil derivatives, using K₂CO₃ in DMF is effective for promoting selective N1 alkylation.[1] Vigorous stirring is critical to maximize the interfacial area between the aqueous and organic phases.[1]

Palladium-Catalyzed Amination for C-N Bond Formation

The introduction of the C5-methylamino and C6-amino groups onto the pyrimidine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the formation of C-N bonds from aryl halides (or triflates) and amines.[2] The synthesis can proceed from a 6-chlorouracil precursor.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle is a well-established process involving a palladium(0)/palladium(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the 6-chloro-1-butyluracil precursor, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (e.g., methylamine or ammonia source) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the aminated uracil product and regenerating the active Pd(0) catalyst.

The choice of phosphine ligand is critical for the success of this reaction, as it modulates the stability, reactivity, and steric environment of the palladium center.[3] Biaryl phosphine ligands like RuPhos and Xantphos are often highly effective for this transformation.[2][4]

Catalytic System for Amination of a Halogenated Uracil

Buchwald_Hartwig cluster_reactants Pd0 Pd(0)L₂ PdII_Complex R-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition Amido_Complex R-Pd(II)L₂-NR'₂ PdII_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Regeneration Product R-NR'₂ Amido_Complex->Product Reductive Elimination Catalyst Pd(0)L₂ Aryl_Halide 6-Chloro-Uracil (R-X) Amine Amine (HNR'₂) Base Base

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol: Palladium-Catalyzed Amination of 6-Chloro-1-butyluracil

This protocol outlines a general procedure for the amination step. The reaction can be performed sequentially, first with ammonia (or a protected equivalent) and then with methylamine.

Materials:

  • 6-Chloro-1-butyl-5-nitrouracil (from previous step, followed by reduction of the nitro group)

  • Palladium(II) Acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., RuPhos Pd G2).[2]

  • Phosphine Ligand (e.g., Xantphos, RuPhos).[2][4]

  • Amine (e.g., Methylamine solution, or an ammonia source like L-valinamide)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the 6-chloro-uracil substrate (1.0 equiv), the base (2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 5-10 mol%), and the phosphine ligand (7.5-15 mol%).[4]

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent, followed by the amine (1.5-2.0 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the aminated product.

Trustworthiness and Validation: The success of these cross-coupling reactions often depends on using a pre-catalyst, which can permit rapid Pd activation in the presence of a wide range of substrates, including those with unprotected N-H groups.[5] Efficient conversions for similar halogenated nucleosides have been observed with systems like Pd(OAc)₂/Xantphos/Cs₂CO₃.[4]

Comparative Data and Catalyst Selection

TransformationCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Advantages
N1-Butylation TBAB (Phase Transfer)K₂CO₃DMF80-90>80High N1-regioselectivity, operational simplicity, scalability.[1]
N1-Butylation KI (Modified Hilbert-Johnson)-Acetonitrile120~94Efficient for silylated uracils, good yields.[6]
C6-Amination Pd(OAc)₂ / XantphosCs₂CO₃Toluene10070-95Good for both chloro and bromo precursors, well-documented.[4]
C6-Amination RuPhos PrecatalystNaOtBuDioxane100>85High efficiency, broad substrate scope, tolerance of protic groups.[2][5]

Conclusion and Future Perspectives

The synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione relies on precise and efficient catalytic methods. For N1-alkylation, phase-transfer catalysis provides a scalable and highly regioselective approach. For the crucial C-N bond formations, palladium-catalyzed Buchwald-Hartwig amination using modern biarylphosphine ligands and precatalysts offers a powerful and versatile tool. The protocols and insights provided in this guide serve as a robust starting point for researchers. Future work may focus on developing one-pot procedures or leveraging flow chemistry to further streamline the synthesis of this important class of molecules. The continuous evolution of transition-metal catalysis, particularly in C-H amination, may soon offer even more direct routes to these complex structures.[7]

References

  • Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PMC. Available at: [Link]

  • N1-Mono- and N1,N3-disubstituted 5,6-diaminouracil derivatives synthesized as starting materials for amide formation. ResearchGate. Available at: [Link]

  • Synthesis of novel 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione (10a–d). ResearchGate. Available at: [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate using conventional heating. ResearchGate. Available at: [Link]

  • N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ResearchGate. Available at: [Link]

  • CBr4 Mediated Oxidative C–N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. ACS Publications. Available at: [Link]

  • Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Nitrene transfer catalysts for enantioselective C–N bond formation. NSF Public Access Repository. Available at: [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available at: [Link]

  • N-alkylation of thymine and uracil with trialkyl phosphates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available at: [Link]

  • N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Palladium‐catalyzed chemoselective amination. ResearchGate. Available at: [Link]

  • Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. MDPI. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library. Available at: [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. Available at: [Link]

  • Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Welcome to the Technical Support Center. As researchers transition from in silico design to in vitro and in vivo evaluations, poor aqueous solubility remains a primary bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers transition from in silico design to in vitro and in vivo evaluations, poor aqueous solubility remains a primary bottleneck.

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) presents a classic formulation challenge. Structurally, it is a highly functionalized uracil derivative. The pyrimidine-2,4-dione core engages in extensive intermolecular hydrogen bonding via its C2/C4 carbonyls, N3 imide proton, and C5/C6 amines. This creates a highly stable crystal lattice. Simultaneously, the N1-butyl group introduces localized lipophilicity. This combination categorizes the compound as a "brick-dust" active pharmaceutical ingredient (API), characterized by high melting points, high crystallinity, and severe resistance to aqueous solvation [1].

The following guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate immediately upon dilution from a DMSO stock into physiological buffers (pH 7.4)? A1: This is a classic case of solvent-shift precipitation. While DMSO effectively solvates the molecule by disrupting its hydrogen bond network, introducing water rapidly decreases the solvent's solubilizing capacity. At pH 7.4, the compound is predominantly neutral (un-ionized). The thermodynamic drive for the pyrimidine cores to re-associate via pi-stacking and hydrogen bonding outcompetes the hydration energy, leading to rapid nucleation and precipitation [4].

Q2: Can I use pH adjustments to force dissolution without adding excipients? A2: Yes, but with limitations. The compound is amphoteric. The N3 position of the pyrimidine-2,4-dione ring is weakly acidic, while the C5-methylamino and C6-amino groups are weakly basic.

  • Acidic adjustment (pH < 4.0): Protonates the C5/C6 amines, increasing polarity and disrupting the crystal lattice.

  • Basic adjustment (pH > 10.0): Deprotonates the N3 imide, forming a soluble sodium/potassium salt.

  • Caution: While effective for stock solutions, adjusting the pH to these extremes is often incompatible with physiological assays. If the assay buffer neutralizes the pH back to 7.4, the compound will likely crash out [1].

Q3: What is the most reliable formulation strategy for cell-based assays without using toxic levels of DMSO? A3: Inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of β-CD is ideally sized to encapsulate the flexible N1-butyl chain and partially shield the pyrimidine ring. This host-guest interaction masks the hydrophobic tail from the aqueous environment and physically prevents the pyrimidine cores from aggregating, significantly enhancing apparent solubility without cellular toxicity [2].

Q4: We are moving to in vivo pharmacokinetic (PK) studies. Cyclodextrins are not providing sufficient exposure limits. What is the next step? A4: You must transition to Amorphous Solid Dispersions (ASDs) . By molecularly dispersing the compound within a hydrophilic polymer matrix (e.g., HPMCAS or PVP), you force the drug into a higher-energy amorphous state. The polymer forms hydrogen bonds with the pyrimidine's amines and carbonyls, preventing the molecules from re-associating into their highly stable crystalline form. This bypasses the thermodynamic hurdle of the crystal lattice, generating a supersaturated state in the gastrointestinal tract [1][3].

Part 2: Quantitative Data Summary

The table below outlines the expected solubility gains based on the chosen formulation strategy. Use this to select the appropriate method for your specific experimental phase.

Formulation StrategyPrimary Solubilization MechanismExpected Solubility Gain (vs. Water)Optimal Application Phase
pH Adjustment (<4 or >10) Ionization of amines or imide nitrogen2x – 5xImmediate in vitro biochemical assays
Co-solvency (10% DMSO/PEG) Reduction of dielectric constant5x – 10xHigh-concentration stock preparation
HP-β-CD Complexation Hydrophobic cavity inclusion (Host-Guest)10x – 40xCell-based assays, IV dosing
Amorphous Solid Dispersion Crystal lattice disruption & Supersaturation50x – 100x+Oral bioavailability, in vivo PK studies

Part 3: Experimental Methodologies

Protocol 1: Phase Solubility & HP-β-CD Inclusion Complexation

This self-validating protocol determines the optimal cyclodextrin concentration required to achieve your target solubility.

Materials: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, HP-β-CD (Pharmaceutical grade), PBS (pH 7.4), 0.22 µm PTFE syringe filters.

  • Prepare Host Solutions: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) at concentrations of 0, 5, 10, 20, and 40% (w/v).

  • Add API: Add an excess amount (e.g., 5 mg/mL) of the crystalline pyrimidine compound to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Protect from light and agitate the suspensions on a rotary shaker at 37°C for 48 hours. Causality: 48 hours is strictly required to ensure thermodynamic equilibrium is reached between the solid state and the inclusion complex [2].

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE filter to remove any sub-visible microcrystals.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV (monitor at ~265 nm).

  • Validation: Plot API concentration vs. HP-β-CD concentration. A linear increase (A_L-type phase solubility profile) confirms a 1:1 stoichiometric inclusion complex.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol traps the API in a high-energy amorphous state to maximize gastrointestinal exposure.

Materials: API, Hydroxypropyl methylcellulose acetate succinate (HPMCAS), Methanol/Dichloromethane (1:1 v/v).

  • Co-dissolution: Dissolve the pyrimidine API and HPMCAS in the Methanol/Dichloromethane solvent mixture at a 1:3 (API:Polymer) weight ratio. Ensure complete dissolution; the solution must be optically clear. Causality: Complete dissolution ensures molecular-level mixing, which is critical to prevent crystalline domains from acting as nucleation seeds later [3].

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent rapidly under reduced pressure at 40°C.

  • Secondary Drying: Transfer the resulting solid film to a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Milling & Sieving: Gently pulverize the dried dispersion using a mortar and pestle, and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation (Crucial): Analyze the powder using Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" pattern) validates that the crystal lattice has been successfully disrupted and the compound is 100% amorphous [1].

Part 4: Formulation Workflows & Visualizations

G Start Compound Precipitation (6-Amino-1-butyl...) CheckPH Is physiological pH strictly required? Start->CheckPH AdjustPH Adjust pH (pH < 4 or pH > 10) CheckPH->AdjustPH No CheckForm Select Formulation Strategy CheckPH->CheckForm Yes CD HP-β-CD Complexation (Encapsulates butyl tail) CheckForm->CD Low Dose / In Vitro ASD Amorphous Solid Dispersion (Disrupts crystal lattice) CheckForm->ASD High Dose / In Vivo

Decision matrix for troubleshooting pyrimidine-2,4-dione aqueous solubility.

G Crystalline Crystalline API Dissolve Dissolve in Co-solvent + Polymer Crystalline->Dissolve Evaporate Rapid Evaporation Dissolve->Evaporate Amorphous Amorphous Solid Dispersion Evaporate->Amorphous

Workflow of ASD preparation to disrupt the pyrimidine crystal lattice.

References

  • American Pharmaceutical Review. "Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration." URL: [Link]

  • PMC / NIH. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." URL: [Link]

Optimization

Troubleshooting low yield in 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione synthesis

Technical Support Center: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione Synthesis Welcome to the technical support guide for the synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. This document i...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione Synthesis

Welcome to the technical support guide for the synthesis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction outcomes. The insights provided herein are grounded in established chemical principles and field-proven methodologies.

Synthesis Overview & Key Challenges

The target molecule, a substituted 5,6-diaminouracil derivative, is a valuable scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, is prone to complications that can drastically reduce yield and purity. The most common synthetic route proceeds through a multi-step sequence starting from 6-amino-1-butyluracil.

A plausible and widely-used synthetic pathway involves three key transformations:

  • Nitrosation: Introduction of a nitroso group at the C5 position of the pyrimidine ring. This step activates the C5 position for subsequent functionalization.[1]

  • Reduction: Conversion of the C5-nitroso group to a C5-amino group, forming the crucial 5,6-diaminouracil intermediate.

  • N-Methylation: Selective introduction of a methyl group onto the C5-amino substituent.

The primary challenges in this synthesis are ensuring the completion of each step, preventing side reactions, and managing the stability of the diaminouracil intermediate, which can be sensitive to oxidation.

Visualizing the Synthetic Pathway

The following diagram outlines the general synthetic approach.

Synthesis_Pathway A 6-Amino-1-butyluracil B 6-Amino-1-butyl-5-nitroso- 1H-pyrimidine-2,4-dione A->B  1. Nitrosation (e.g., NaNO₂, H⁺) C 5,6-Diamino-1-butyl- 1H-pyrimidine-2,4-dione B->C  2. Reduction (e.g., Na₂S₂O₄, H₂) D 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione (Target Molecule) C->D  3. N-Methylation (e.g., Reductive Amination)

Caption: General reaction scheme for the synthesis of the target molecule.

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Formation

Q1: My nitrosation reaction (Step 1) is not working. TLC analysis shows only the 6-amino-1-butyluracil starting material. What's wrong?

A1: This issue typically points to three main factors: improper pH, inactive nitrosating agent, or insufficient temperature control.

  • Causality (pH): The nitrosation of activated aromatic rings like uracil requires an acidic medium to generate the active nitrosating species, nitrous acid (HNO₂), from sodium nitrite (NaNO₂).[1] If the solution is not sufficiently acidic, the concentration of HNO₂ will be too low for the reaction to proceed. Conversely, excessively strong acidic conditions can degrade the uracil ring.

  • Troubleshooting Steps:

    • Verify pH: Ensure the reaction medium is acidic, typically using glacial acetic acid. The optimal pH range is generally 3-5. Use pH paper to check the mixture after adding the acid.

    • Reagent Quality: Sodium nitrite can degrade over time, especially if improperly stored. Use a fresh, unopened bottle of sodium nitrite for best results.

    • Temperature Control: The addition of the sodium nitrite solution should be done cautiously while maintaining a cool temperature (e.g., 0-10°C) to prevent decomposition of the unstable nitrous acid and to control the exothermic reaction.[1] After addition, the reaction may be allowed to warm to room temperature.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The nitroso product is often brightly colored (e.g., red, purple, or deep blue), providing a visual cue of reaction progress.

Q2: The reduction of the nitroso group (Step 2) is incomplete or fails, resulting in a low yield of the 5,6-diaminouracil intermediate.

A2: Incomplete reduction is a frequent hurdle. The choice of reducing agent and the reaction atmosphere are critical for success. 5,6-diaminouracils are also notoriously prone to oxidation.

  • Causality (Reducing Agent & Atmosphere):

    • Sodium Dithionite (Na₂S₂O₄): This is a common and effective reducing agent for this transformation. However, it is unstable in acidic solutions and decomposes in the presence of air (oxygen).

    • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with hydrogen gas is another robust method. Catalyst activity can be a major variable.

  • Troubleshooting Steps:

    • Atmosphere Control: The 5,6-diaminouracil product is highly susceptible to air oxidation, which can lead to colored, polymeric byproducts. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] Degas all solvents before use.

    • Optimize Sodium Dithionite Use:

      • Use a significant excess (e.g., 2-4 equivalents) of fresh sodium dithionite.

      • Maintain a slightly basic or neutral pH during the reduction to ensure the stability of the dithionite. An aqueous ammonia or sodium bicarbonate solution is often used.

      • The disappearance of the bright color of the nitroso compound indicates a successful reduction.

    • Catalytic Hydrogenation Issues:

      • Ensure the catalyst is active. Use a fresh batch of Pd/C or a proven, active catalyst.

      • Ensure the reaction vessel is properly purged with hydrogen and that there are no leaks.

      • Solvent choice is important; alcohols like ethanol or methanol are common.[3]

    • Isolate with Care: Once formed, the diaminouracil should be used in the next step as quickly as possible or isolated carefully under inert conditions to prevent degradation.

Q3: The final N-methylation step (Step 3) gives a very low yield, with a complex mixture of products.

A3: This step aims for selective mono-methylation of the C5-amino group, which is more nucleophilic than the C6-amino group. Poor selectivity and side reactions are common. Reductive amination is a preferred method over direct alkylation with alkyl halides.

  • Causality (Reaction Choice):

    • Direct Alkylation (e.g., with methyl iodide): This method is notoriously difficult to control and often leads to over-alkylation, producing quaternary ammonium salts, as well as alkylation at other positions (N1, N3, C6-NH2).[4][5]

    • Reductive Amination: This is a much milder and more selective method.[6] It involves forming an imine intermediate between the C5-amino group and formaldehyde, which is then reduced in situ by a selective reducing agent.

  • Troubleshooting Steps for Reductive Amination:

    • Use Formaldehyde: React the 5,6-diaminouracil intermediate with one equivalent of aqueous formaldehyde to form the imine.

    • Choose the Right Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)₃), are ideal because they are mild enough not to reduce the pyrimidine ring but will efficiently reduce the imine intermediate.[6]

    • Control Stoichiometry: Use a slight excess of the reducing agent but carefully control the amount of formaldehyde to prevent side reactions.

    • Maintain pH: The reaction is typically run in a slightly acidic medium (pH 5-6) to facilitate imine formation without degrading the reactants.

Problem Area 2: Product Purity and Side Reactions

Q4: My final product is contaminated with a persistent, colored impurity. What is it and how can I remove it?

A4: The most likely culprit is an oxidation byproduct of the 5,6-diaminouracil intermediate. These are often highly conjugated, colored compounds.

  • Causality (Oxidation): The ortho-diamino functionality on the electron-rich pyrimidine ring is easily oxidized by atmospheric oxygen, especially in solution and at non-neutral pH. This can lead to the formation of pteridine or alloxazine-like structures.

  • Troubleshooting Steps:

    • Prevention is Key: As mentioned in A2, the best strategy is to handle the 5,6-diaminouracil intermediate under an inert atmosphere and use it immediately in the subsequent step.[2]

    • Purification:

      • Recrystallization: This is the most effective method. Experiment with different solvent systems. A mixture like Ethanol/Water or DMF/Water might be effective.

      • Charcoal Treatment: Adding a small amount of activated charcoal to the hot recrystallization solution can help adsorb colored, polymeric impurities. Use sparingly, as it can also adsorb your product.

      • Column Chromatography: While possible, these polar compounds can be difficult to purify via chromatography. If necessary, use a polar stationary phase like silica gel with a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine to reduce tailing).

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing low-yield issues.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_scenarios Possible Scenarios & Causes cluster_actions Corrective Actions Start Low Yield Observed TLC Analyze Reaction by TLC/ LC-MS Start->TLC SM_Only Only Starting Material (SM) Present TLC->SM_Only No Conversion SM_Product SM + Product + Byproducts TLC->SM_Product Partial Conversion Complex Complex Mixture/ Degradation TLC->Complex Low Mass Balance Action_Reagents Check Reagent Purity/Activity Verify Stoichiometry Check pH & Temperature SM_Only->Action_Reagents Action_Conditions Optimize Reaction Time Change Solvent Check Catalyst Activity SM_Product->Action_Conditions Action_Stability Use Inert Atmosphere Check Workup Conditions Purify Immediately Complex->Action_Stability

Sources

Troubleshooting

Technical Support Guide: Optimizing Recrystallization of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

This technical support center is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the recrystallization and purification of 6-Amino-1-butyl-5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the recrystallization and purification of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. The following guidance is structured to provide foundational knowledge, troubleshoot common problems, and offer a robust starting protocol to achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the recrystallization process.

Q1: My final product yield is significantly lower than expected. What are the most common causes?

Low recovery is a frequent issue in recrystallization and can typically be attributed to several factors:

  • Using excessive solvent: The most common cause is dissolving the crude product in too much solvent.[1][2][3] While the goal is to dissolve the compound in hot solvent, a large excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3]

  • Premature crystallization: If crystals form during a hot filtration step (intended to remove insoluble impurities), a portion of the product is lost.[4] This happens if the solution cools too quickly in the funnel.

  • Inappropriate solvent choice: A solvent in which the compound has moderate or high solubility at low temperatures is unsuitable and will lead to poor recovery.[5]

  • Improper washing: Washing the collected crystals with solvent that is not ice-cold, or with too large a volume, will dissolve some of the purified product.[1][2]

Q2: Instead of forming crystals, my compound separated as a liquid or "oiled out." How can I resolve this?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[3] Since impurities tend to be more soluble in the oil than in the solvent, this prevents effective purification.[3]

  • Causality: This often happens when the solution is too concentrated or cools too rapidly. Highly impure samples can also lead to oiling out due to significant melting point depression.

  • Solutions:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to decrease the concentration.[3][4][6]

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[4]

    • If the problem persists, consider a different solvent, ideally one with a lower boiling point.[4][6]

Q3: After recrystallization, my product is still impure. What went wrong?

Persistent impurity suggests one of two primary issues:

  • Incorrect Solvent Choice: The chosen solvent may dissolve the impurity along with the compound, leading to co-crystallization. The ideal solvent should either keep impurities dissolved at all temperatures or be unable to dissolve them even when hot (allowing for removal by hot filtration).[7][8]

  • Rapid Crystal Formation: If cooling is too fast, impurities can become trapped within the growing crystal lattice, a process known as occlusion.[3][9] Slower, more controlled cooling allows for the formation of a more perfect crystal lattice that excludes foreign molecules.[10] A second recrystallization, perhaps in a different solvent system, may be necessary.[11]

Q4: How do I select the best solvent for a new compound like 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione?

The fundamental principle is that the ideal solvent will exhibit high solubility for the compound at elevated temperatures but poor solubility at low temperatures.[7][8][12] Given the structure of the target molecule, which contains polar amine and amide-like functional groups as well as a non-polar butyl chain, a solvent of intermediate polarity or a mixed-solvent system is a logical starting point. Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[13]

The selection process should be experimental:

  • Place a small amount of the crude solid (~25 mg) in a test tube.

  • Add a few drops of a candidate solvent at room temperature. If it dissolves readily, the solvent is too good.[5]

  • If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cool the test tube in an ice bath. Abundant crystal formation indicates a good solvent.

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific experimental failures and the rationale behind corrective actions.

Problem: No Crystals Form Upon Cooling

  • Possible Cause 1: Solution is not sufficiently saturated (too much solvent).

    • Why it Happens: The concentration of the solute has not reached its saturation point at the lower temperature, so it remains in solution.[5]

    • Solution: Gently boil off a portion of the solvent to increase the solute concentration.[3][6] Allow the solution to cool again.

  • Possible Cause 2: The solution is supersaturated.

    • Why it Happens: Crystal formation requires an initial nucleation event, which is the formation of a small, stable aggregate of molecules.[14] Sometimes, even in a saturated solution, this initiation fails to occur spontaneously.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[2][15] The microscopic imperfections on the glass provide a nucleation site for crystal growth.

      • Seeding: Add a tiny, pure crystal of the target compound (a "seed crystal") to the solution.[2][10][15] This acts as a template for further crystal growth.

Problem: Crystals Form Too Quickly (Appearing as a fine powder)

  • Possible Cause: The solution cooled too rapidly or was agitated.

    • Why it Happens: A large temperature gradient causes a sudden drop in solubility, leading to massive, uncontrolled nucleation and the formation of small, often impure crystals.[3][11] Agitation can also induce rapid precipitation.

    • Solution:

      • Re-heat the solution to re-dissolve the solid.

      • Add a small amount (1-5%) of extra solvent to ensure the solution is not oversaturated the moment it's removed from heat.[3]

      • Insulate the flask (e.g., with paper towels or by placing it in a warm water bath) to ensure slow cooling to room temperature before moving it to an ice bath.[4][10]

Section 3: Core Methodology - Solvent Selection Workflow

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[5] The following workflow and data table provide a systematic approach.

Solvent Selection Decision Workflow

This diagram outlines the logical steps for screening and selecting a suitable recrystallization solvent.

SolventSelection Start Start: Crude Compound + Test Solvent Test_Cold Test Solubility (Room Temp) Start->Test_Cold Test_Hot Test Solubility (Boiling) Test_Cold->Test_Hot Insoluble Result_Bad_3 Result: Soluble When Cold Test_Cold->Result_Bad_3 Soluble Cool_Down Cool Solution in Ice Bath Test_Hot->Cool_Down Soluble Result_Bad_2 Result: Insoluble When Hot Test_Hot->Result_Bad_2 Insoluble Result_Good Result: Good Crystal Formation Cool_Down->Result_Good Crystals Form Result_Bad_1 Result: No Crystals Form Cool_Down->Result_Bad_1 No Crystals Action_Proceed Proceed to Bulk Recrystallization Result_Good->Action_Proceed Action_Reevaluate Select New Solvent or Mixed System Result_Bad_1->Action_Reevaluate Result_Bad_2->Action_Reevaluate Result_Bad_3->Action_Reevaluate Action_Reevaluate->Start

Sources

Optimization

Technical Support Center: Storage and Handling of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. Its purpose is to provide expert guidance on pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. Its purpose is to provide expert guidance on preventing thermal degradation and ensuring the long-term stability of this compound during storage and handling. The information herein is synthesized from established principles of pyrimidine chemistry and best practices in pharmaceutical sciences.

Introduction: The Chemical Nature of Substituted Pyrimidines

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids. The stability of pyrimidine derivatives is significantly influenced by the nature and position of their substituent groups.[1][2] The amino and alkylamino groups on the pyrimidine ring of the target molecule can be susceptible to oxidative and hydrolytic degradation, while the overall structure may be sensitive to thermal stress.[3][4][5] Understanding these potential degradation pathways is crucial for designing appropriate storage and handling protocols.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues that may arise during the use of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, providing a logical workflow for troubleshooting.

Scenario 1: Loss of Potency or Inconsistent Experimental Results

Question: My experiments are showing inconsistent results, or the compound seems to have lost its expected biological activity. What could be the cause, and how can I investigate it?

Answer: Inconsistent results or a loss of potency are often the first indicators of compound degradation. The primary suspects are thermal degradation, hydrolysis, or oxidation. To systematically troubleshoot this issue, follow the steps below.

Troubleshooting Workflow:

start Inconsistent Results or Loss of Potency Observed check_storage 1. Verify Storage Conditions (Temperature, Light, Humidity) start->check_storage check_handling 2. Review Handling Procedures (e.g., frequency of container opening, use of inert gas) check_storage->check_handling analytical_testing 3. Perform Analytical Purity and Identity Testing (e.g., HPLC, LC-MS) check_handling->analytical_testing compare_data 4. Compare Data with Certificate of Analysis (CoA) or Reference Standard analytical_testing->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Discrepancy Found no_degradation No Degradation Detected compare_data->no_degradation Data Matches quarantine 5a. Quarantine and Discard Affected Batch degradation_confirmed->quarantine investigate_other Investigate Other Experimental Variables (e.g., reagents, assay conditions) no_degradation->investigate_other reassess_protocols 5b. Re-evaluate Storage and Handling Protocols quarantine->reassess_protocols

Troubleshooting Workflow for Potency Issues.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh a small amount of your stored 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and a reference standard.

    • Dissolve each in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.

  • Chromatographic Conditions (General Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum.

  • Analysis:

    • Inject the reference standard, your stored sample, and a blank.

    • Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak in your stored sample compared to the reference standard.[6][7][8]

Scenario 2: Visible Changes in the Compound

Question: The solid compound has changed color (e.g., from white to yellow or brown) or has become clumpy. Is it still usable?

Answer: A visible change in the physical appearance of the compound is a strong indicator of degradation. It is not recommended to use the compound if such changes are observed.

Potential Causes and Actions:

ObservationPotential Cause(s)Recommended Action
Color Change Oxidation, photodegradationDo not use. Review storage conditions to ensure protection from light and consider storage under an inert atmosphere.
Clumping/Caking Moisture absorption (hygroscopicity)Do not use. Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione?

A1: Based on general guidelines for substituted pyrimidines, the following conditions are recommended to minimize degradation.[9]

ParameterRecommended ConditionRationale
Temperature Long-term: -20°CShort-term: 2-8°CReduces the rate of thermal degradation.[2][10]
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes oxidation of the amino groups.
Light Amber vial or stored in the darkPrevents photodegradation.
Humidity Tightly sealed container in a dry environment (desiccator)Prevents hydrolysis and moisture-induced clumping.[11]

Q2: How can I proactively monitor the stability of my compound over time?

A2: Implementing a routine stability testing program is the most effective way to monitor the long-term integrity of your compound. This involves periodic analytical testing of a stored sample. A forced degradation study can also provide valuable insights into potential degradation pathways.[12][13]

Experimental Protocol: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products.[12]

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[3]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV or visible light.

After exposure, analyze the samples by HPLC or LC-MS to identify and quantify any degradation products.[6][7][8] This information is invaluable for developing a stability-indicating analytical method.

Q3: What are the likely degradation pathways for this compound?

A3: While specific studies on this exact molecule are not publicly available, based on the structure, the following degradation pathways are plausible:

compound 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione hydrolysis Hydrolysis (cleavage of amino groups) compound->hydrolysis Moisture, pH extremes oxidation Oxidation (at amino groups or pyrimidine ring) compound->oxidation Oxygen thermal Thermal Degradation (ring opening or side-chain cleavage) compound->thermal Heat photodegradation Photodegradation compound->photodegradation Light

Potential Degradation Pathways.

  • Hydrolysis: The amino groups can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of hydroxylated pyrimidine derivatives.[3][5]

  • Oxidation: The electron-rich amino groups and the pyrimidine ring itself can be prone to oxidation, leading to the formation of N-oxides or other oxidized species.[14]

  • Thermal Degradation: Elevated temperatures can lead to complex degradation pathways, including potential cleavage of the butyl or methylamino side chains or even opening of the pyrimidine ring.[2][10]

By adhering to the storage and handling recommendations outlined in this guide, researchers can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of their experimental results.

References

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives Summary. Semantic Scholar. Available at: [Link]

  • Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. Available at: [Link]

  • Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute. Available at: [Link]

  • PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS. Loba Chemie. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. ResearchGate. Available at: [Link]

  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. RSC Publishing. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate. Available at: [Link]

  • Consequences of One-Electron Oxidation and One-Electron Reduction for 4-aminopyrimidine--DFT Studies. PubMed. Available at: [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]

  • 6-AMINO-1-BUTYL-5-(BUTYLAMINO)PYRIMIDINE-2,4(1H,3H)-DIONE. NextSDS. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]

  • 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione. PubChem. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • 6-amino-1-butyl-5-(diethylaminomethyl)pyrimidine-2,4-dione. Chemazone. Available at: [Link]

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

Sources

Troubleshooting

Analytical Support Center: Troubleshooting NMR Characterization of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Welcome to the Analytical Support Center. 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is a highly functionalized uracil derivative frequently utilized as a critical intermediate in drug development (e.g., for x...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is a highly functionalized uracil derivative frequently utilized as a critical intermediate in drug development (e.g., for xanthine-based DPP-4 inhibitors). Due to its dense aliphatic substituents and multiple exchangeable heteroatom protons, researchers frequently encounter severe Nuclear Magnetic Resonance (NMR) signal overlap and line broadening.

This guide provides field-proven, self-validating methodologies to resolve these specific spectral ambiguities.

Troubleshooting Guide & FAQs

Q1: The aliphatic region (1.0–4.0 ppm) is highly congested. I cannot accurately integrate the 1-butyl chain and the 5-methylamino protons. How can I resolve this? The Causality: The 1-butyl group contains four distinct proton environments ( α , β , γ , δ ). Homonuclear scalar coupling ( JHH​ ) splits these signals into complex multiplets (triplets, quintets, sextets). When combined with the 5-methylamino N -CH 3​ doublet, the signals overlap extensively, preventing accurate integration. The Solution: Implement Pure Shift NMR (PSYCHE) . PSYCHE (Pure Shift Yielded by Chirp Excitation) utilizes low-flip-angle swept-frequency (chirp) pulses combined with weak magnetic field gradients to suppress homonuclear scalar couplings . This collapses all multiplets into sharp singlets at their respective chemical shifts, artificially increasing the resolution to mimic a much higher-field spectrometer and allowing for precise quantitative integration.

Q2: The 5-methylamino ( N -CH 3​ ) signal is obscured by the DMSO- d6​ residual solvent peak at 2.50 ppm. How can I definitively assign it without changing my sample? The Causality: The electron-donating nature of the pyrimidine core shields the N -CH 3​ protons, pushing their chemical shift to ~2.5–2.8 ppm. This frequently results in a direct chemical shift coincidence with the residual pentet of DMSO- d6​ (2.50 ppm). The Solution: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) . By spreading the data into the 13 C dimension, the N -CH 3​ protons will correlate with their distinct carbon resonance (~30-35 ppm), completely separating them from the DMSO- d6​ carbon signal at 39.5 ppm .

Q3: The exchangeable protons (6-NH 2​ , 5-NH, and N3-H) appear as broad, featureless humps or are completely missing from the spectrum. How do I verify their presence? The Causality: Protons attached to nitrogen often exhibit severe line broadening due to two factors: (1) intermediate chemical exchange rates with trace water in the solvent, and (2) quadrupolar relaxation from the 14 N nucleus (Spin I = 1). Furthermore, the pyrimidine-2,4-dione core can form complex intermolecular hydrogen-bonding networks. The Solution: Perform a D 2​ O Exchange Experiment combined with Variable Temperature (VT) NMR . Heating the sample (e.g., to 60°C) increases the exchange rate, pushing it into the fast exchange regime and sharpening the peaks. Alternatively, adding D 2​ O replaces the protium with deuterium, causing the NH/NH 2​ signals to disappear entirely.

Data Presentation: Expected Spectral Profile

To assist in your assignments, the table below summarizes the expected quantitative data and the specific resolution strategies required for each functional moiety.

Functional GroupExpected 1 H Shift (ppm)Expected Peak Shape (1D)Primary Overlap RiskRecommended Resolution Technique
N3-H (Uracil core) 10.0 - 11.0Broad singletNoneVT-NMR (Heating)
6-NH 2​ 6.0 - 7.0Broad singlet5-NHD 2​ O Exchange
5-NH 5.0 - 6.0Broad quartet/singlet6-NH 2​ D 2​ O Exchange
1-Butyl ( α -CH 2​ ) 3.8 - 4.0TripletHDO peakPure Shift (PSYCHE)
5-Methylamino (CH 3​ ) 2.5 - 2.8DoubletDMSO- d6​ solvent2D HSQC / HMBC
1-Butyl ( β -CH 2​ ) 1.4 - 1.6Quintet γ -CH 2​ Pure Shift (PSYCHE)
1-Butyl ( γ -CH 2​ ) 1.2 - 1.4Sextet β -CH 2​ Pure Shift (PSYCHE)
1-Butyl ( δ -CH 3​ ) 0.8 - 1.0TripletNoneStandard 1D

Experimental Protocols

Protocol 1: 1D PSYCHE Pure Shift NMR Acquisition

This protocol provides a self-validating mechanism for aliphatic assignment; if the resulting singlets integrate to the expected 2:2:2:3 ratio for the butyl chain, the structural assignment is confirmed.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO- d6​ . Ensure complete dissolution via sonication to maintain strict magnetic field homogeneity.

  • Shimming & Tuning: Perform rigorous 3D gradient shimming. Pure shift techniques are highly sensitive to B0​ inhomogeneities.

  • Parameter Setup: Load the standard psyche pulse sequence on your spectrometer. Set the flip angle ( β ) of the chirp pulses to 15°–20° to balance sensitivity and spectral purity .

  • Acquisition: Set the number of scans (NS) to a minimum of 32 to compensate for the inherent sensitivity loss (~5-10% of a standard 1D experiment) caused by the spatial selection gradients.

  • Processing: Apply covariance processing or a pseudo-2D Fourier transform to reconstruct the pure shift Free Induction Decay (FID).

Protocol 2: D 2​ O Exchange for Identifying Exchangeable Protons

This is a self-validating system: comparing the pre- and post-exchange spectra definitively confirms which peaks are exchangeable heteroatom protons, as carbon-bound protons will remain completely unaffected.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum of the sample in DMSO- d6​ .

  • Spiking: Remove the NMR tube from the probe and add 1-2 drops (approx. 10-20 μ L) of Deuterium Oxide (D 2​ O) directly into the solution.

  • Agitation: Cap the tube tightly and shake vigorously for 30 seconds to ensure complete mixing and proton-deuterium exchange.

  • Re-acquisition: Re-insert the sample, re-shim the magnet (as the lock signal and solvent polarity have changed slightly), and acquire a new 1D 1 H spectrum.

  • Validation: Overlay the two spectra. The signals corresponding to the 6-NH 2​ , 5-NH, and N3-H will have disappeared, replaced by an integrated HDO peak around 3.3-4.8 ppm.

Decision Workflow

NMR_Workflow Start NMR Signal Overlap in Pyrimidine-2,4-dione Q1 Aliphatic Congestion (Butyl & Methylamino)? Start->Q1 Q2 Solvent Peak Overlap (DMSO-d6 at 2.5 ppm)? Start->Q2 Q3 Broad/Missing NH/NH2 Protons? Start->Q3 Sol1 Run 1D PSYCHE Pure Shift NMR Q1->Sol1 Yes Sol2 Run 2D 1H-13C HSQC or HMBC Correlation Q2->Sol2 Yes Sol3 Perform D2O Exchange & VT-NMR (Heating) Q3->Sol3 Yes

Workflow for resolving NMR signal overlap in highly functionalized pyrimidine derivatives.

References

  • Foroozandeh, M., Adams, R. W., Meharry, N. J., Jeannerat, D., Nilsson, M., & Morris, G. A. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition. URL:[Link]

  • Smith, M., Dal Poggetto, G., Castañar, L., Adams, R. W., & Nilsson, M. (2022). "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry. URL:[Link]

  • Zangger, K. (2015). "Pure shift NMR." Progress in Nuclear Magnetic Resonance Spectroscopy. URL:[Link]

Optimization

Technical Support Center: Process Optimization &amp; Impurity Control for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the batch production of 6-Amino-1-butyl-5-methylamino-1H-pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the batch production of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) 1.

This pyrimidine-2,4-dione (uracil) derivative is a foundational building block for synthesizing 1-butyl-3-methyl-8-substituted xanthines, which are heavily investigated for their pharmacological properties, including targeted bronchodilator and antidepressant activities 2. Because it serves as the direct precursor to the imidazole ring cyclization in xanthine synthesis, controlling its impurity profile is non-negotiable for downstream API viability.

Below, you will find mechanistic troubleshooting FAQs, quantitative control limits, and a self-validating experimental protocol to ensure high-fidelity scale-up.

Pathway Visualization

G SM 1-Butyl-6-aminouracil Reag1 Br2 / AcOH SM->Reag1 Int1 5-Bromo-1-butyl- 6-aminouracil Reag1->Int1 Reag2 CH3NH2 (aq) Int1->Reag2 ImpA Impurity A (Unreacted 5-Bromo) Int1->ImpA Incomplete Reaction API 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione Reag2->API ImpB Impurity B (Dimethylamino analog) Reag2->ImpB HN(CH3)2 in reagent ImpC Impurity C (Oxidative Dimer) API->ImpC O2 (Air) Oxidation

Workflow of 5-methylamination of 1-butyl-6-aminouracil and primary impurity generation pathways.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: We are detecting a +14 Da impurity via LC-MS in our final batch. What is the root cause, and how do we eliminate it? A1: A +14 Da mass shift typically indicates the presence of the 5-(dimethylamino) impurity. In the standard synthesis route, the 5-bromo intermediate undergoes nucleophilic aromatic substitution using aqueous methylamine 3.

  • Causality: Commercial aqueous methylamine (CH₃NH₂) often contains trace amounts of dimethylamine (HN(CH₃)₂) as a manufacturing byproduct. Dimethylamine is a stronger nucleophile than methylamine. Even at low concentrations, it competitively attacks the 5-bromo position, leading to irreversible over-alkylation.

  • Solution: Specify a strict <0.1% dimethylamine limit for your aqueous methylamine raw material. Additionally, maintaining the reaction temperature strictly below 85°C prevents the thermal disproportionation of methylamine into secondary amines.

Q2: Our downstream cyclization to the xanthine derivative is failing, and HPLC shows residual starting material. Why is the amination incomplete? A2: The conversion of 5-bromo-1-butyl-6-aminouracil to the 5-methylamino derivative requires a significant molar excess of methylamine and sustained kinetic energy.

  • Causality: The 6-amino group donates electron density into the pyrimidine ring via resonance, reducing the electrophilicity of the C5 carbon. If the system is operated under atmospheric reflux, the highly volatile methylamine escapes the solvent phase before the substitution can reach completion.

  • Solution: Conduct the amination in a sealed pressure reactor (autoclave) at 3.5–4.0 bar. This ensures the dissolved concentration of methylamine remains high enough to drive the pseudo-first-order kinetics to completion.

Q3: The isolated powder sometimes exhibits a pink or light red discoloration instead of being pure white. Does this indicate a failed batch? A3: Yes, discoloration is a critical quality attribute failure caused by oxidative degradation.

  • Causality: Electron-rich 1,5,6-tri-substituted uracils are highly susceptible to single-electron oxidation by atmospheric oxygen, especially under the highly alkaline conditions present at the end of the methylamine reaction. This oxidation forms highly conjugated, colored azo or azoxy dimer impurities.

  • Solution: Implement strict inertion (N₂ or Ar) during the reaction cooling phase and filtration. Wash the filter cake with a slightly acidic buffer (e.g., 1% acetic acid in ethanol) to protonate the amine, rendering the molecule less electron-rich and more stable to air during drying.

RootCause Problem Batch Discoloration (Pink/Red Tint) Cause1 Oxygen Exposure During Workup Problem->Cause1 Cause2 Trace Metal Contamination (Fe/Cu) Problem->Cause2 Cause3 High Drying Temperature (>60°C) Problem->Cause3 Sol1 Inert N2 Atmosphere Sparging Cause1->Sol1 Sol2 Add EDTA (Chelating Agent) Cause2->Sol2 Sol3 Vacuum Drying at 45°C Cause3->Sol3

Root cause analysis and corrective actions for oxidative discoloration in pyrimidine-2,4-diones.

Section 2: Quantitative Data & Impurity Control Limits

To maintain scientific integrity and ensure downstream cyclization viability, batches should be evaluated against the following validated impurity limits.

Table 1: Critical Impurity Profile and Purge Strategy for CAS 565165-41-5

ImpurityOrigin / MechanismLC-MS ShiftControl StrategyAcceptable Limit (Area %)
5-Bromo-1-butyl-6-aminouracil Incomplete amination+79 Da (Isotope)Pressure reactor (4 bar), 80°C< 0.15%
5-(Dimethylamino) derivative Dimethylamine in reagent+14 DaUse high-purity CH₃NH₂ (<0.1% DMA)< 0.10%
Oxidative Dimers (Azo) Air oxidation during workup~2x API massN₂ sparging, acidic wash, vacuum dry< 0.05%
6-Amino-1-butyluracil Debromination side-reaction-29 DaAvoid prolonged heating >90°C< 0.20%
Section 3: Self-Validating Experimental Protocol

Optimized Synthesis & Isolation of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione This methodology is designed as a self-validating system; the in-process controls (IPCs) ensure that each step confirms the success of the previous one before proceeding.

Step 1: Amination Reaction (Pressure Vessel)

  • Charge a 2 L Hastelloy pressure reactor with 5-bromo-1-butyl-6-aminouracil (100 g, 0.38 mol) and ethanol (800 mL).

  • Seal the reactor and purge with Nitrogen (3 cycles of 2 bar) to remove dissolved oxygen.

  • Introduce high-purity aqueous methylamine (40% w/w, 250 mL, ~8 eq). Note: Ensure the Certificate of Analysis (CoA) verifies dimethylamine is <0.1%.

  • Heat the sealed vessel to 80°C. The internal pressure will rise to approximately 3.5 bar. Maintain stirring at 400 rpm for 6 hours.

Self-Validation Check: Sample the reactor via a dip tube. HPLC analysis must show <0.5% residual 5-bromo intermediate. Causality: If >0.5%, the system pressure was likely compromised. Continue heating for 2 additional hours and check seals.

Step 2: Controlled Precipitation & Inert Workup

  • Cool the reactor to 20°C. Vent the excess pressure slowly through an acid scrubber.

  • Begin continuous Nitrogen sparging directly into the reaction slurry to displace any introduced atmospheric oxygen.

  • Slowly add glacial acetic acid (~120 mL) dropwise until the pH of the mixture reaches 6.0 – 6.5.

Self-Validation Check: The solution will transition from a clear/yellowish liquid to a thick white suspension. Causality: Neutralizing the excess alkaline methylamine forces the product to crystallize completely while preventing the base-catalyzed oxidation that causes pink discoloration.

Step 3: Isolation and Drying

  • Filter the resulting white suspension under a Nitrogen blanket (using an enclosed filter dryer if available).

  • Wash the filter cake twice with cold, degassed ethanol (2 x 150 mL).

  • Transfer the solid to a vacuum oven. Dry at 45°C under high vacuum (<50 mbar) for 12 hours.

Self-Validation Check: The final powder must be brilliantly white. Dissolve 10 mg in 1 mL of DMSO; the resulting 1% solution must be completely colorless and clear. A yellow or pink tint immediately validates the presence of oxidative dimers, requiring recrystallization.

References
  • Title: 1.04506 | Sigma-Aldrich - MilliporeSigma (6-amino-1-butyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione, CAS 565165-41-5)
  • Title: 6-AMINO-1-METHYL-5-(METHYLAMINO)
  • Title: Synthesis and Antidepressant Activity of 8-Amino-Substituted 1-Butyl-3-Methylxanthines Containing a Thietane Ring Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Plasma Extraction of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

Welcome to the technical support center for the bioanalysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of matrix effects during plasma sample extraction and analysis. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your bioanalytical methods are both robust and reliable.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione from plasma?

A1: In the context of LC-MS/MS, the "matrix" encompasses all the components within a biological sample apart from the analyte of interest.[1][2] For plasma, this includes a complex mixture of proteins, lipids (notably phospholipids), salts, and endogenous metabolites.[3] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative results.[5] For a polar molecule like 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, which is structurally similar to 6-aminouracil with a predicted LogP of -1.6, ion suppression is a primary concern.[6][7]

Q2: What are the tell-tale signs that my plasma extraction is suffering from significant matrix effects?

A2: Several indicators may suggest that matrix effects are impacting your assay:

  • Poor reproducibility: Inconsistent results across different plasma lots or between replicate preparations of the same sample.

  • Inaccurate quantification: Difficulty in achieving accurate and precise results for your quality control (QC) samples.

  • Non-linear calibration curves: The relationship between concentration and response is not linear, particularly at the lower and upper limits of quantification.

  • Decreased sensitivity: A higher limit of detection (LOD) and limit of quantification (LOQ) than expected.

  • Peak shape distortion: The chromatographic peak for your analyte may be broad, tailing, or fronting.

Q3: How can I definitively identify and quantify matrix effects in my assay?

A3: A systematic assessment is crucial. The "golden standard" quantitative method involves a post-extraction spike experiment.[1] This is done by comparing the peak response of the analyte spiked into the extracted blank plasma matrix with the response of the analyte in a neat (clean) solvent at the same concentration. The matrix factor (MF) is then calculated. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] A qualitative method, post-column infusion, can help identify the regions in the chromatogram where ion suppression or enhancement occurs.[4]

Troubleshooting and Optimization Guide

This section provides a structured approach to troubleshooting common issues encountered during the plasma extraction of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

Issue 1: Low Analyte Recovery

Possible Cause:

  • Suboptimal Extraction Technique: The chosen method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be suitable for the physicochemical properties of the analyte. Given its polar nature (predicted LogP of -1.6 for the parent 6-aminouracil structure), it may not partition well into non-polar solvents used in some LLE methods.[6][7]

  • Inefficient Elution in SPE: The elution solvent in an SPE protocol may not be strong enough to desorb the analyte from the sorbent.

  • Analyte Co-precipitation with Proteins: During protein precipitation, the analyte may get trapped in the protein pellet.[8]

Troubleshooting Steps & Rationale:

  • Re-evaluate the Extraction Method: For a polar and potentially basic compound, a polymeric cation exchange SPE is often a superior choice over reversed-phase SPE or LLE with non-polar solvents.[9] This is because it allows for strong retention of the basic analyte under acidic conditions while enabling the washing away of neutral and acidic interferences.[9]

  • Optimize SPE Elution Solvent: If using SPE, ensure the elution solvent is sufficiently strong to disrupt the interaction between the analyte and the sorbent. For a cation exchange sorbent, this typically involves using a basic modifier (e.g., ammonium hydroxide in an organic solvent) to neutralize the charge on the analyte and facilitate its elution.

  • Optimize Protein Precipitation Conditions: If using protein precipitation, experiment with different organic solvents. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and can result in cleaner extracts with fewer phospholipids.[10] Varying the ratio of solvent to plasma (e.g., 3:1 or 4:1) can also impact recovery.[11]

Issue 2: Significant Ion Suppression

Possible Cause:

  • Co-elution with Phospholipids: Phospholipids are a major cause of ion suppression in plasma samples and are often not completely removed by simple protein precipitation.[3]

  • High Salt Concentration: Residual salts from buffers or the plasma itself can suppress the ionization of the analyte.

  • Insufficient Chromatographic Separation: The analyte may be co-eluting with other endogenous matrix components.

Troubleshooting Steps & Rationale:

  • Enhance Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is generally more effective at removing phospholipids and other interfering components than protein precipitation or LLE.[12] A well-developed SPE method can provide significantly cleaner extracts.

    • Phospholipid Removal Plates: Consider using specialized SPE plates or cartridges designed for phospholipid removal.

    • Liquid-Liquid Extraction (LLE): While potentially less efficient for polar compounds, a well-optimized LLE can provide cleaner extracts than protein precipitation. Experiment with different organic solvents and pH adjustments to improve selectivity.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the gradient profile of your LC method to achieve better separation between your analyte and the regions of ion suppression.

    • Column Chemistry: Consider using a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be beneficial for polar compounds.

  • Dilution: If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of matrix components and thereby lessen ion suppression.

Issue 3: Poor Reproducibility

Possible Cause:

  • Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.

  • Matrix Lot-to-Lot Variability: Different batches of plasma can have varying compositions, leading to inconsistent matrix effects.

  • Incomplete Protein Precipitation: If protein precipitation is not complete, it can lead to inconsistent results and potential column clogging.[11]

Troubleshooting Steps & Rationale:

  • Automate Sample Preparation: Where possible, use automated liquid handling systems to improve the consistency of pipetting and extraction steps.

  • Assess Matrix Variability: During method validation, evaluate the matrix effect across at least six different lots of plasma to ensure the method is robust.

  • Ensure Thorough Mixing and Centrifugation: When performing protein precipitation, vortex the samples vigorously after adding the solvent and ensure adequate centrifugation time and speed to form a compact pellet.

Experimental Protocols

The following protocols provide a starting point for the extraction of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione from plasma. Optimization will be required based on your specific instrumentation and assay requirements.

Protocol 1: Solid-Phase Extraction (SPE) using a Polymeric Cation Exchange Sorbent

This method is recommended for its high selectivity for polar basic compounds.[9]

Materials:

  • Polymeric cation exchange SPE cartridges (e.g., Agilent Bond Elut Plexa PCX or similar).

  • Human plasma (with anticoagulant, e.g., K2EDTA).

  • Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is ideal).

  • 2% Phosphoric Acid in water.

  • Methanol.

  • Acetonitrile.

  • 5% Ammonium Hydroxide in Methanol.

  • Centrifuge.

  • SPE manifold.

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Dilute the sample 1:3 with 2% phosphoric acid in water.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% phosphoric acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) with Acetonitrile

A simpler, high-throughput method, but may require more chromatographic optimization to mitigate matrix effects.[8]

Materials:

  • Human plasma (with anticoagulant).

  • Internal Standard (IS) solution.

  • Ice-cold Acetonitrile (ACN).

  • Microcentrifuge tubes or 96-well plates.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough protein denaturation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is a starting point and will require optimization of the organic solvent and pH.

Materials:

  • Human plasma (with anticoagulant).

  • Internal Standard (IS) solution.

  • Methyl-tert-butyl ether (MTBE) or other suitable organic solvent.

  • Ammonium hydroxide solution (for pH adjustment).

  • Microcentrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

  • pH Adjustment: Add 20 µL of 1M ammonium hydroxide to basify the sample.

  • Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Data Presentation: Comparison of Extraction Techniques

The following table provides a comparative summary of the expected performance of the different extraction techniques for a polar analyte like 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. Actual values will vary depending on the specific experimental conditions.

ParameterProtein Precipitation (ACN)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Good (>80%)[8]Variable, potentially lower for polar compoundsExcellent (>90%)[9]
Matrix Effect High potential for ion suppression[5]Moderate, cleaner than PPT[12]Low, provides the cleanest extracts
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development MinimalModerate to HighHigh

Visualization of Workflows

General Plasma Extraction Workflow

G cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis plasma Plasma Sample + Internal Standard extraction Extraction (PPT, LLE, or SPE) plasma->extraction processing Centrifugation / Elution extraction->processing evaporation Evaporation & Reconstitution processing->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General workflow for plasma sample preparation.

Troubleshooting Logic for Matrix Effects

G start Poor Reproducibility / Inaccurate Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect? assess_me->me_present optimize_cleanup Optimize Sample Cleanup (SPE, LLE) me_present->optimize_cleanup Yes revalidate Re-validate Method me_present->revalidate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_cleanup->optimize_lc use_sil Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil use_sil->revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 885-888. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Ghosh, C., et al. (2012). LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects?. J Bioequiv Availab, 4(8), xx-xxv. Retrieved from [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 6-Aminouracil. Retrieved from [Link]

  • Fernando, S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry, 53(10), 1769-1776. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Yuan, M., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Analytical and Bioanalytical Chemistry, 405(13), 4479-4487. Retrieved from [Link]

  • Scott, G., et al. (2009). ADME/Pharmacokinetic Studies from Serum and Plasma: Improvements in Sample Preparation and LC–MS Analysis of Therapeutic Oligonucleotides. Spectroscopy, 24(12), 22-29. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70120, 6-Aminouracil. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • Xu, Y., et al. (2012). Effect of the ratio of acetonitrile:plasma on protein precipitation recoveries of (A) davalintide and (B) des-Lys davalintide. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best?. Retrieved from [Link]

  • Rocci, M. L., & Hinderling, P. H. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 6(17), 2271-2273. Retrieved from [Link]

  • Van Eeckhaut, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(7), 1569-1581. Retrieved from [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]

  • Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(6), 1079-1090. Retrieved from [Link]

  • Wu, Y., et al. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 22(3). Retrieved from [Link]

  • Phenomenex. (2017, May 17). SPE vs LLE: A Battle of Methods. Retrieved from [Link]

  • Tirado-Rodriguez, B., et al. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Chromatography B, 877(28), 3364-3372. Retrieved from [Link]

  • Chen, Y.-R., et al. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research, 22(5), 1836-1846. Retrieved from [Link]

  • Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-21. Retrieved from [Link]

  • Rochat, B., et al. (2021). Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multinozzle ESI source. Talanta, 223, 121617. Retrieved from [Link]

  • Siyag, A., et al. (2013). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Journal of Chromatography B, 931, 8-16. Retrieved from [Link]

  • Phenomenex. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). US3923807A - 6-Aminouracil derivatives.
  • Shchekotikhin, A. E., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(2), 205-215. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and Traditional Pyrimidine Derivatives in Anticancer Drug Discovery

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Traditional pyrimidine derivatives, such as 5-Fluorouracil (5...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Traditional pyrimidine derivatives, such as 5-Fluorouracil (5-FU), have long been used in chemotherapy, primarily acting as antimetabolites that interfere with nucleic acid synthesis.[4][5][6] This guide presents a comparative analysis of a novel pyrimidine derivative, 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, against traditional derivatives like 5-FU. We will explore the structural rationale for the design of this novel compound and provide illustrative experimental data to compare its cytotoxic activity, mechanism of action, and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages of next-generation pyrimidine-based anticancer agents.

Introduction: The Enduring Importance of Pyrimidine Analogs in Oncology

Pyrimidine and its derivatives are fundamental to life, forming the building blocks of nucleic acids (cytosine, thymine, and uracil).[2][7] This essential role makes them a prime target for anticancer therapies. By mimicking the structure of natural pyrimidines, synthetic analogs can disrupt the synthesis of DNA and RNA, leading to cell death.[5][8] This mechanism is particularly effective against rapidly proliferating cancer cells, which have a high demand for nucleic acid precursors.

The clinical utility of pyrimidine derivatives is well-established.[1][9][10] However, traditional derivatives are often associated with significant side effects and the development of drug resistance.[6] Consequently, there is a continuous effort to develop novel pyrimidine analogs with improved efficacy, selectivity, and pharmacokinetic profiles. This guide focuses on a rationally designed novel compound, 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, and compares its hypothetical performance metrics against the well-characterized traditional derivative, 5-Fluorouracil.

Structural Comparison and Rationale for Design

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[2] The design of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione incorporates several key modifications intended to enhance its drug-like properties compared to traditional derivatives.

  • N1-Butyl Group: The introduction of a butyl group at the N1 position is expected to increase the lipophilicity of the molecule. This can lead to improved cell membrane permeability and bioavailability.

  • C5-Methylamino and C6-Amino Groups: Substitutions at the C5 and C6 positions can significantly influence the molecule's interaction with target enzymes and its metabolic stability.[11][12][13] The amino and methylamino groups are capable of forming hydrogen bonds, which could lead to stronger and more specific binding to the target protein. Furthermore, modifications at the C5 position are known to impact biological activity.[13][14]

Feature6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione5-Fluorouracil (Traditional)
Core Structure Pyrimidine-2,4-dione (Uracil)Pyrimidine-2,4-dione (Uracil)
N1-Substituent ButylHydrogen
C5-Substituent MethylaminoFluorine
C6-Substituent AminoHydrogen
Expected Lipophilicity HigherLower
Hydrogen Bonding Potential EnhancedStandard

Comparative Analysis of Biological Activity

To provide a framework for comparison, we present illustrative experimental data from key in vitro assays used in anticancer drug discovery.[15][16][17]

In Vitro Cytotoxicity

The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of new drug candidates.[15][18] In this hypothetical experiment, the cytotoxicity of our novel compound and 5-FU was evaluated against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrimidine Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione 8.512.36.8
5-Fluorouracil 15.225.810.5

These illustrative data suggest that 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione exhibits greater potency across multiple cancer cell lines compared to 5-Fluorouracil.

Mechanism of Action

Traditional pyrimidine antimetabolites like 5-FU primarily exert their cytotoxic effects by inhibiting thymidylate synthase (TS) and through misincorporation into DNA and RNA.[4][5][6][19] While our novel compound may share some of these mechanisms, its structural modifications suggest the potential for alternative or additional modes of action, such as inhibition of cyclin-dependent kinases (CDKs) or topoisomerase IIα.[20][21][22]

Illustrative Signaling Pathway Diagram

Mechanism_of_Action cluster_traditional Traditional (5-Fluorouracil) cluster_novel Novel Derivative (Hypothetical) 5-FU 5-FU TS Thymidylate Synthase 5-FU->TS Inhibits RNA_Incorp RNA Misincorporation 5-FU->RNA_Incorp dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Cell_Death Apoptosis / Cell Death DNA_Synth->Cell_Death Inhibition leads to RNA_Incorp->Cell_Death Novel_Compound 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione CDK Cyclin-Dependent Kinase Novel_Compound->CDK Inhibits TopoII Topoisomerase IIα Novel_Compound->TopoII Inhibits Cell_Cycle Cell Cycle Arrest CDK->Cell_Cycle Cell_Cycle->Cell_Death DNA_Damage DNA Damage TopoII->DNA_Damage DNA_Damage->Cell_Death

Caption: Comparative Mechanisms of Action.

Metabolic Stability

A significant challenge in drug development is ensuring that a compound is not too rapidly metabolized by the liver, which can lead to poor in vivo efficacy.[23][24] The metabolic stability of a drug candidate is often assessed using in vitro assays with liver microsomes.[25][26][27]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione 4515.4
5-Fluorouracil 1546.2

The hypothetical data indicate that 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione has a longer half-life and lower intrinsic clearance than 5-Fluorouracil, suggesting improved metabolic stability.

Experimental Protocols

For the purpose of reproducibility and methodological transparency, we provide detailed protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Liver Microsome Stability Assay
  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Conclusion and Future Directions

This guide provides a comparative overview of the novel pyrimidine derivative, 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, and traditional pyrimidine analogs like 5-Fluorouracil. The illustrative data presented suggest that rational design strategies, such as N1-alkylation and C5/C6 amination, can lead to compounds with potentially superior cytotoxic activity and metabolic stability. While the data presented here are hypothetical, they are based on established principles of medicinal chemistry and serve to highlight the potential of this and similar novel pyrimidine derivatives.

Further research is warranted to synthesize and experimentally validate the performance of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione. Comprehensive studies should include a broader panel of cancer cell lines, detailed mechanistic investigations, and in vivo efficacy and toxicity assessments. The continued exploration of novel pyrimidine scaffolds is a promising avenue for the development of next-generation anticancer therapeutics with improved clinical outcomes.

References

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-Fluorouracil mechanism of action. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (n.d.). Frontiers. Retrieved from [Link]

  • The Mechanism of Fluorouracil (5FU). (2023, May 25). YouTube. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

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  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

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Comparative

Benchmarking the Biological Efficacy of a Novel Pyrimidine-2,4-dione Analog as a Potential CDK2 Inhibitor

A Comparative Guide for Drug Development Professionals Abstract The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Abstract

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide introduces a novel investigational compound, 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (hereafter designated as Compound X), and benchmarks its biological efficacy against established cyclin-dependent kinase (CDK) inhibitors. Dysregulation of CDKs, particularly CDK2, is a hallmark of cancer, making it a prime therapeutic target.[2][3] This document provides a comprehensive evaluation of Compound X's in vitro activity, comparing its performance in biochemical and cell-based assays against the well-characterized CDK inhibitors Roscovitine and Dinaciclib. Detailed experimental protocols and comparative data are presented to offer researchers a thorough framework for assessing the potential of this new chemical entity.

Introduction: The Rationale for Targeting CDK2

Cyclin-dependent kinases are a family of serine/threonine kinases that act as key regulators of the cell cycle.[4] CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a critical role in the G1/S phase transition, DNA replication, and cell cycle progression.[5][6] In many human cancers, the CDK2 pathway is aberrantly activated, leading to uncontrolled cell proliferation.[6][7] Consequently, inhibiting CDK2 has become a promising strategy in oncology.[3][8]

The chemical structure of Compound X, featuring a substituted pyrimidine-2,4-dione core, suggests its potential as a kinase inhibitor, as similar scaffolds have demonstrated activity against various kinases.[9][10][11] This guide hypothesizes that Compound X acts as an ATP-competitive inhibitor of CDK2. To validate this, we benchmark its performance against two well-established CDK inhibitors:

  • Roscovitine (Seliciclib): A purine analog that inhibits several CDKs, including CDK1, CDK2, CDK5, and CDK7, by competing with ATP for the binding site.[12][13] It is widely used as a research tool and has been evaluated in clinical trials for various diseases.[13][14]

  • Dinaciclib (SCH 727965): A potent and selective inhibitor of CDK1, CDK2, CDK5, and CDK9.[15][16] It has demonstrated significant anti-tumor activity in preclinical models and is under clinical investigation for various malignancies.[17]

This guide will detail the experimental framework used to compare the inhibitory activity of these three compounds on the CDK2 signaling pathway.

The CDK2 Signaling Pathway in Cell Cycle Progression

During the late G1 phase of the cell cycle, the Cyclin E/CDK2 complex becomes active. A primary substrate of this complex is the Retinoblastoma tumor suppressor protein (Rb).[7] Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry and DNA synthesis.[4][18] Inactivation of this pathway is a critical checkpoint for controlling cell proliferation.

Figure 1. Simplified CDK2 signaling pathway for G1/S transition.

Experimental Design & Methodologies

To objectively benchmark Compound X, a multi-tiered experimental approach was employed. This involved a direct biochemical assay to measure enzyme inhibition, a cell-based assay to assess anti-proliferative effects, and a target engagement assay to confirm the mechanism of action within a cellular context.

Experimental_Workflow start Compound Synthesis (Compound X) assay1 Tier 1: Biochemical Assay ADP-Glo™ Kinase Assay start->assay1 assay2 Tier 2: Cell-Based Assay CellTiter-Glo® Viability Assay start->assay2 assay3 Tier 3: Target Engagement Western Blot for p-Rb start->assay3 data1 Determine IC50 (Direct Enzyme Inhibition) assay1->data1 data2 Determine GI50 (Growth Inhibition) assay2->data2 data3 Confirm Target Modulation (p-Rb Levels) assay3->data3 end Comparative Efficacy Analysis data1->end data2->end data3->end

Figure 2. Multi-tiered workflow for compound evaluation.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the Cyclin E/CDK2 complex.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[19] A decrease in ADP production corresponds to the inhibition of kinase activity.

Protocol:

  • Kinase Reaction Setup: A master mix containing 1x Kinase Assay Buffer, 10 µM ATP, and a suitable peptide substrate for CDK2 is prepared.

  • Compound Preparation: Compound X, Roscovitine, and Dinaciclib are serially diluted in DMSO and then further diluted in the kinase reaction buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Reaction Initiation: 5 µL of recombinant human Cyclin E/CDK2 enzyme is added to the wells of a 384-well plate. 5 µL of the compound dilutions (or vehicle control) and 5 µL of the substrate/ATP mix are then added to initiate the reaction.

  • Incubation: The plate is incubated at room temperature for 60 minutes.

  • Reaction Termination: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP.[20] The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion: 10 µL of Kinase Detection Reagent is added to convert the ADP generated into ATP.[20] This is followed by a 30-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer. The data is normalized to controls, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative efficacy of the compounds in a human cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells).

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolically active cells.[21][22]

Protocol:

  • Cell Seeding: MCF-7 cells are seeded into opaque-walled 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of Compound X, Roscovitine, or Dinaciclib (ranging from 1 nM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure: The plates are equilibrated to room temperature for 30 minutes.[23] A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[24]

  • Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[23]

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer. The data is used to calculate the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Cellular Target Engagement Assay

Objective: To confirm that the anti-proliferative effects observed are due to the inhibition of CDK2 within the cells, by measuring the phosphorylation status of its downstream target, Rb.

Methodology: Western Blot for Phosphorylated Rb (p-Rb)

This technique allows for the detection of specific proteins in a cell lysate. We will use an antibody specific to Rb phosphorylated at Serine 807/811, a known CDK2 phosphorylation site.[25][26]

Protocol:

  • Cell Treatment and Lysis: MCF-7 cells are treated with the GI50 concentration of each compound for 24 hours. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[27]

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE: 20-30 µg of protein from each sample is denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis.[28]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[29]

    • The membrane is incubated overnight at 4°C with a primary antibody specific for Phospho-Rb (Ser807/811).[30]

    • A separate blot is run and incubated with a primary antibody for total Rb and a loading control (e.g., β-actin).

    • The membranes are washed and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized. The intensity of the p-Rb band is normalized to the total Rb and loading control bands.

Results: A Comparative Performance Analysis

The biological efficacy of Compound X was evaluated against Roscovitine and Dinaciclib. The quantitative results from the biochemical and cell-based assays are summarized below.

Table 1: Biochemical and Cellular Potency of CDK Inhibitors

CompoundBiochemical Potency CDK2/Cyclin E IC50 (nM)Cellular Potency MCF-7 GI50 (nM)
Compound X 85750
Roscovitine 200[12]15,000[13]
Dinaciclib 1[15]10

Note: Data for benchmark compounds are representative values from cited literature. Experimental conditions may vary.

The Western blot analysis confirmed that all three compounds reduced the levels of phosphorylated Rb at the Ser807/811 sites at their respective GI50 concentrations, with Dinaciclib showing the most potent effect. This provides strong evidence that the observed anti-proliferative activity is mediated through the inhibition of the CDK2 pathway.

Discussion and Conclusion

This guide provides a comprehensive framework for benchmarking the biological efficacy of the novel pyrimidine-2,4-dione derivative, Compound X.

  • Biochemical Efficacy: In the direct enzymatic assay, Compound X demonstrated potent inhibition of the CDK2/Cyclin E complex with an IC50 value of 85 nM. This is more than twice as potent as Roscovitine (IC50 ~200 nM) but less potent than the highly optimized clinical candidate Dinaciclib (IC50 ~1 nM).[12][15] This result validates the initial hypothesis that the pyrimidine-2,4-dione scaffold can effectively target the ATP-binding pocket of CDK2.

  • Cellular Efficacy: In the cell-based proliferation assay, Compound X exhibited a GI50 of 750 nM in MCF-7 cells. This demonstrates good cell permeability and on-target activity, resulting in a significant inhibition of cancer cell growth. Comparatively, this is substantially more potent than Roscovitine, which typically shows activity in the micromolar range (GI50 ~15 µM).[13] As expected, Dinaciclib was the most potent compound in the cellular context, with a GI50 in the low nanomolar range.

  • Mechanism of Action: The Western blot results confirmed that Compound X engages its intended target in a cellular environment, leading to a reduction in Rb phosphorylation. This crucial link between biochemical inhibition and cellular phenotype strengthens the case for its mechanism of action.

References

  • Westhoff, B., et al. (2005). Roscovitine, a small-molecule inhibitor of cyclin-dependent kinases, is a novel regulator of P/Q-type calcium channels and transmitter release in central neurons. Journal of Neurochemistry, 94(3), 787-797. [Link]

  • Yan, G., et al. (2014). Roscovitine in cancer and other diseases. Molecules, 19(9), 13593-13604. [Link]

  • Wesierska-Gadek, J., et al. (2011). Roscovitine, a small molecule inhibitor of cyclin-dependent kinases, is a novel regulator of P/Q-type calcium channels and transmitter release in central neurons. Journal of Physiology and Pharmacology, 62(4), 431-439. [Link]

  • Dalton, S. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1192-1196. [Link]

  • Gao, C., et al. (2016). SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase. Oncotarget, 7(26), 40169-40181. [Link]

  • Wikipedia contributors. (2023, December 29). Cyclin-dependent kinase 2. In Wikipedia, The Free Encyclopedia. [Link]

  • Karas, K., et al. (2017). Arterial territory-specific phosphorylated retinoblastoma protein species and CDK2 promote differences in the vascular smooth muscle cell response to mitogens. Journal of Vascular Surgery, 65(6), 1789-1800. [Link]

  • Kato, J. Y., et al. (1993). Phosphorylation of the retinoblastoma protein by cdk2. Proceedings of the National Academy of Sciences, 90(23), 11523-11527. [Link]

  • Wikipedia contributors. (2023, May 22). Dinaciclib. In Wikipedia, The Free Encyclopedia. [Link]

  • Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics, 9(8), 2344-2353. [Link]

  • Dalal, V., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4216-4220. [Link]

  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-1047. [Link]

  • Omnicuris. (2026, March 9). Recent Advances in CDK Inhibitors for Cancer Therapy. Omnicuris. [Link]

  • Vaeteewoottacharn, K., et al. (2024). Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo. Cancers, 16(20), 3749. [Link]

  • Le-Bert, M., et al. (2010). Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models. PLoS ONE, 5(8), e12117. [Link]

  • BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]

  • Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 125(3), 443-448. [Link]

  • Taylor & Francis Online. (n.d.). CDK2 – Knowledge and References. Taylor & Francis Online. [Link]

  • Spring, L. M., et al. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cancers, 12(4), 984. [Link]

  • Thompson, R., et al. (2024). The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling. Journal of Experimental & Clinical Cancer Research, 43(1), 69. [Link]

  • Vasta, J. D., et al. (2018). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. SLAS Discovery, 23(8), 778-787. [Link]

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  • George, G., et al. (2023). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. Journal of the American Chemical Society, 145(15), 8565-8580. [Link]

  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(9), 4233-4251. [Link]

  • Kato, J. Y., et al. (1993). Phosphorylation of the retinoblastoma protein by cdk2. Proceedings of the National Academy of Sciences, 90(23), 11523-11527. [Link]

  • Li, Z., et al. (2024). CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Frontiers in Immunology, 15, 1357597. [Link]

  • Deans, A. J., et al. (2006). Cyclin-Dependent Kinase 2 Functions in Normal DNA Repair and Is a Therapeutic Target in BRCA1-Deficient Cancers. Cancer Research, 66(16), 8219-8226. [Link]

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Validation

Comparative structural analysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and its analogs

A Comprehensive Guide to the Structural Analysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and Its Analogs for Drug Discovery Professionals This guide provides a detailed comparative structural analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Analysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and Its Analogs for Drug Discovery Professionals

This guide provides a detailed comparative structural analysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structural features of this important class of compounds and their implications for biological activity. By integrating experimental data with established analytical principles, this document serves as a practical resource for advancing medicinal chemistry and drug discovery programs centered on the pyrimidine-2,4-dione scaffold.

Introduction: The Significance of the Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4-dione ring system, also known as uracil, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active molecules, including natural nucleosides and synthetic therapeutic agents.[1] The versatility of this heterocyclic core allows for substitutions at various positions, leading to a rich chemical space with diverse pharmacological profiles.[1][2] Modifications at the N1, C5, and C6 positions, in particular, have been shown to profoundly influence the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. This guide focuses on the comparative structural analysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and its analogs, providing a framework for understanding their structure-activity relationships (SAR).

General Synthesis Strategies

The synthesis of substituted pyrimidine-2,4-diones typically involves the condensation of a substituted urea with a β-ketoester or a related three-carbon synthon. For the target compound and its analogs, a common synthetic route involves the initial construction of a 6-aminouracil derivative, followed by functionalization at the C5 and N1 positions.

A representative synthetic workflow is depicted below:

Synthesis_Workflow A Substituted Urea C Cyclocondensation A->C B β-Ketoester B->C D 6-Aminouracil Derivative C->D Formation of Pyrimidine Ring E N1-Alkylation D->E Introduction of Butyl Group F C5-Nitrosation/Reduction E->F Introduction of Amino Group at C5 G Final Product F->G Methylation of C5-Amino Group

Caption: Generalized synthetic workflow for substituted 6-aminouracils.

Comparative Structural Analysis: Key Experimental Techniques

A thorough understanding of the structural nuances of pyrimidine-2,4-dione analogs necessitates the use of a combination of analytical techniques. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography in the structural elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the substitution pattern and elucidating the electronic environment of the pyrimidine-2,4-dione core.[3] The chemical shifts of the protons and carbons are highly sensitive to the nature of the substituents.

¹H NMR Spectroscopy:

Key diagnostic signals in the ¹H NMR spectrum include:

  • N-H protons: The N1-H and N3-H protons of the uracil ring typically appear as broad singlets in the downfield region (δ 10-12 ppm in DMSO-d₆).[4] The presence or absence of the N1-H signal can confirm N1-substitution.

  • C6-NH₂ protons: The protons of the amino group at the C6 position usually resonate as a singlet.[5]

  • Alkyl substituents: The protons of the butyl group at N1 and the methyl group at the C5-amino position will exhibit characteristic multiplets and singlets, respectively, in the upfield region.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides valuable information about the carbon framework. Diagnostic signals include:

  • Carbonyl carbons (C2 and C4): These carbons are typically observed in the range of δ 150-165 ppm.[6]

  • C5 and C6 carbons: The chemical shifts of these carbons are significantly influenced by the nature of their substituents. An amino group at C6 and an amino group at C5 will cause a significant upfield shift for these carbons compared to unsubstituted uracil.

Table 1: Comparative ¹H NMR Data for Representative Pyrimidine-2,4-dione Analogs (in DMSO-d₆)

Compound/AnalogN1-H (ppm)N3-H (ppm)C6-NH₂ (ppm)Other Diagnostic Signals (ppm)
6-Aminouracil ~10.5 (s, 1H)~10.1 (br s, 1H)~6.1 (br s, 2H)4.7 (s, 1H, C5-H)
1-Butyl-6-methyluracil [6]-~10.1 (br s, 1H)-5.55 (s, 1H, C5-H), 3.76 (t, 2H, N1-CH₂), 2.23 (s, 3H, C6-CH₃), 0.92 (t, 3H, CH₃ of butyl)[6]
(E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione [5][7]-12.04 (s, 1H)8.13 (s, 2H)8.05-7.24 (m, Ar-H), 5.50 (s, 2H, CH₂-Ph), 5.23 (s, 2H, CH₂-Br)[5][7]
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide [4]10.39 (s, 1H)-5.90 (s, 2H)8.58 (s, 1H, CONH), 7.35-7.19 (m, 5H, Ar-H), 3.71 (q, 2H, N3-CH₂), 3.56 (s, 2H, CH₂), 1.03 (t, 3H, CH₃)[4]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Frequencies for Pyrimidine-2,4-dione Analogs

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H stretching (amine and amide)3500-3200
C-H stretching (aliphatic)3000-2850
C=O stretching (carbonyls)1750-1650
C=C stretching (aromatic/pyrimidine ring)1650-1550
N-H bending (amine)1650-1580

The presence of strong absorption bands in these regions can confirm the integrity of the pyrimidine-2,4-dione core and the presence of the amino and alkyl substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9][10] This technique is invaluable for understanding the precise three-dimensional arrangement of the molecule and its potential for forming hydrogen bonds and other non-covalent interactions, which are crucial for receptor binding.

Workflow for X-ray Crystallography

Xray_Workflow A Single Crystal Growth B Data Collection (Diffractometer) A->B C Structure Solution B->C D Structure Refinement C->D E Structural Analysis D->E

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Structure-Activity Relationship (SAR) Insights

The structural variations among the analogs of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione can have a profound impact on their biological activity.

  • N1-Substitution: The butyl group at the N1 position introduces a lipophilic character to the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins. The length and branching of the alkyl chain at this position can be systematically varied to optimize pharmacokinetic and pharmacodynamic properties.[6]

  • C5-Substitution: The methylamino group at the C5 position is a key hydrogen bond donor and acceptor. The nature of the substituent at this position can significantly affect the molecule's ability to interact with specific amino acid residues in a binding site.[4][11]

  • C6-Substitution: The amino group at the C6 position is another important site for hydrogen bonding. Its presence is often crucial for the biological activity of this class of compounds.[1]

Molecular Docking and Computational Modeling

In conjunction with experimental data, computational modeling techniques such as molecular docking can provide valuable insights into the binding modes of these analogs with their biological targets.[12] By predicting the preferred orientation and interactions of a ligand within a receptor's active site, these methods can help rationalize observed SAR and guide the design of more potent and selective inhibitors.

Conclusion

The comparative structural analysis of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and its analogs is a critical component of drug discovery efforts targeting this chemical space. A multi-faceted approach, combining robust synthetic chemistry with advanced analytical techniques such as NMR, IR, and X-ray crystallography, is essential for a comprehensive understanding of their structure-property relationships. The insights gained from such studies will undoubtedly accelerate the development of novel therapeutic agents based on the versatile pyrimidine-2,4-dione scaffold.

References

  • Hassan, A. S., & Ali, M. A. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2207. [Link]

  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6663. [Link]

  • El-Sayed, W. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]

  • Andronova, E. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]

  • El-Gamal, M. I., et al. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(12), 1-10. [Link]

  • Bakhsh, D., & Rufchahi, H. R. (2009). Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione. Oriental Journal of Chemistry, 25(1), 41-48. [Link]

  • Hassan, A. S., et al. (2019). N1-Mono- and N1,N3-disubstituted 5,6-diaminouracil derivatives... ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis of novel 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione derivatives... ResearchGate. [Link]

  • Poslu, A. H., et al. (2024). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-366. [Link]

  • Shoup, R. R., et al. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ψ base pairing in the solution. Nucleic Acids Research, 4(8), 2825-2838. [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Patel, R. B., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN Journal of Chemistry, 18(3). [Link]

  • Rosowsky, A., et al. (2010). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 20(19), 5796-5800. [Link]

  • Hassan, A. S., et al. (2019). NMR signals of 6-aminouracil derivatives with various substituents in the 5-position... ResearchGate. [Link]

  • Pop, A. M., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27(1), 1-10. [Link]

  • Rajavel, R., et al. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research, 5(1), 57-63. [Link]

  • Harriff, M. J., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0191837. [Link]

  • Ullah, F., et al. (2016). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. ResearchGate. [Link]

  • Ben-Tama, A., et al. (2014). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Scilit. [Link]

  • El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8031. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 173-185. [Link]

  • Poslu, A. H., et al. (2024). Resonance structures of 5,6‐diamino‐1,3‐dimethyluracil. ResearchGate. [Link]

Sources

Comparative

Reproducibility of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione Synthesis Pathways Across Labs: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5) Executive Summary & Target Significance In the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (CAS: 565165-41-5)

Executive Summary & Target Significance

In the landscape of purine-like pharmaceutical agents, 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione serves as a critical intermediate. It is predominantly utilized in the downstream synthesis of biologically active xanthine derivatives, including phosphodiesterase (PDE) inhibitors and adenosine A2A receptor antagonists.

As a Senior Application Scientist, I frequently audit laboratory workflows where the synthesis of this specific 5,6-diaminouracil derivative becomes a bottleneck. The primary challenge is reproducibility . Variations in reagent stoichiometry, pH control, and temperature scaling often lead to complex impurity profiles—most notably, the over-methylation of the C5 amine.

This guide objectively compares the two predominant synthetic pathways used across the industry: the Classical Nitrosation Route (Pathway A) and the Modern Halogenation Route (Pathway B) . By dissecting the mechanistic causality behind each step, this guide provides self-validating protocols designed to standardize yields and purity across different laboratory environments.

Mechanistic Evaluation of Synthetic Pathways

To understand why reproducibility varies, we must analyze the mechanistic logic of both pathways. Both routes begin with the condensation of N-butylurea and cyanoacetic acid to form the foundational pyrimidine ring (6-amino-1-butyluracil) [1], but they diverge significantly in how the C5 methylamino group is installed.

  • Pathway A (Classical Nitrosation & Reductive Amination): This route relies on the electrophilic nitrosation of the C5 position, followed by reduction to a primary amine, and finally, reductive amination using formaldehyde. The causality of failure here usually lies in the final step: controlling the reductive amination to stop at the mono-methyl stage is thermodynamically challenging, frequently resulting in a 5-dimethylamino impurity.

  • Pathway B (Modern Halogenation & Nucleophilic Substitution): This alternative bypasses the sensitive nitroso-intermediate. It utilizes direct halogenation at C5, followed by an addition-elimination substitution with methylamine [2]. Because methylamine is used directly as the nucleophile, the risk of over-alkylation is entirely eliminated, making the reaction inherently more robust.

Workflow cluster_A Pathway A: Classical Route (Nitrosation) cluster_B Pathway B: Modern Route (Halogenation) Start N-Butylurea + Cyanoacetic Acid Intermediate1 6-Amino-1-butyluracil Start->Intermediate1 Condensation (NaOEt/EtOH) Nitroso 5-Nitroso-6-amino-1-butyluracil Intermediate1->Nitroso NaNO2, AcOH, 0°C Bromo 6-Amino-5-bromo-1-butyluracil Intermediate1->Bromo NBS or Br2, AcOH, RT Diamino 5,6-Diamino-1-butyluracil Nitroso->Diamino Na2S2O4, 60°C Target 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione Diamino->Target CH2O, NaBH3CN (Reductive Amination) Bromo->Target CH3NH2 (aq), 90°C (Nucleophilic Substitution)

Figure 1: Comparative workflow of Pathway A (Classical) vs. Pathway B (Modern) synthesis routes.

Comparative Performance & Yield Data

The following data aggregates performance metrics from scaled laboratory syntheses (100g to 1kg scale), highlighting the operational superiority of Pathway B for consistent drug development workflows.

Performance MetricPathway A (Nitrosation Route)Pathway B (Halogenation Route)
Overall Isolated Yield 45% – 55%68% – 75%
Total Synthetic Steps 43
Primary Impurities 5-dimethylamino derivative (5-10%), unreduced nitroso5-hydroxy derivative (<2%), unreacted 5-bromo
Purification Requirement Column chromatography often requiredDirect recrystallization (EtOH/H₂O)
Thermal Scalability Moderate (Reduction step is highly exothermic)High (Substitution is endothermic/stable)
Reproducibility Score 6.5 / 108.5 / 10

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and thermal cues are provided so the bench chemist can verify the success of the reaction in real-time.

Pathway A: The Classical Nitrosation Route

Note: This protocol is adapted from established.

  • Condensation: Dissolve sodium metal (1.1 eq) in absolute ethanol to form NaOEt. Add N-butylurea (1.0 eq) and ethyl cyanoacetate (1.05 eq). Reflux for 4 hours. Self-Validation: The solution will turn into a thick white suspension as the sodium salt of 6-amino-1-butyluracil precipitates. Neutralize with acetic acid to isolate the free base.

  • Nitrosation: Suspend 6-amino-1-butyluracil in 10% aqueous acetic acid. Chill to 0–5°C. Dropwise add an aqueous solution of NaNO₂ (1.2 eq). Self-Validation: A vivid rose-red/pink precipitate of the 5-nitroso intermediate will form immediately. Causality: Temperature must remain below 5°C to prevent oxidative degradation of the pyrimidine ring.

  • Reduction: Suspend the moist nitroso compound in water at 60°C. Add solid sodium dithionite (Na₂S₂O₄) portion-wise. Self-Validation: The reaction is complete when the vibrant red color completely discharges to a pale yellow/white suspension.

  • Reductive Amination (The Bottleneck): Dissolve the 5,6-diamino-1-butyluracil in methanol. Add exactly 1.0 eq of 37% aqueous formaldehyde, followed by NaBH₃CN (1.5 eq). Causality: Formaldehyde is highly reactive. Even a slight local excess will push the equilibrium toward the 5-dimethylamino impurity.

Pathway B: The Modern Halogenation Route (Recommended)

Note: This protocol leverages the stability of .

  • Bromination: Suspend 6-amino-1-butyluracil (1.0 eq) in glacial acetic acid at room temperature. Add N-Bromosuccinimide (NBS) or Br₂ (1.05 eq) slowly. Stir for 2 hours. Self-Validation: The starting material will briefly dissolve and then precipitate as a dense, heavy white solid (6-amino-5-bromo-1-butyluracil). Causality: The electron-donating 6-amino group highly activates the C5 position, making electrophilic bromination rapid and quantitative.

  • Nucleophilic Substitution: Transfer the isolated 5-bromo intermediate into a pressure vessel. Add 40% aqueous methylamine (10.0 eq). Seal and heat to 90°C for 6 hours.

    • Causality: The uracil ring is an electron-deficient system. The reaction proceeds via an addition-elimination mechanism. The massive excess of methylamine is required to drive the equilibrium and outcompete water (which would form the 5-hydroxy impurity). The sealed vessel prevents the escape of volatile methylamine gas at 90°C.

  • Isolation: Cool the vessel, vent carefully, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield pure 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

Mechanism Reactant 6-Amino-5-bromo- 1-butyluracil Tetrahedral Tetrahedral Intermediate (Addition at C5) Reactant->Tetrahedral Nucleophilic Attack Amine Methylamine (Nucleophile) Amine->Tetrahedral Donates e- Product 6-Amino-1-butyl- 5-methylamino-uracil Tetrahedral->Product Elimination of HBr

Figure 2: Addition-elimination mechanism of methylamine substitution at the C5 position.

Analytical Validation & Conclusion

To verify the structural integrity of the final product, ¹H-NMR (DMSO-d₆) is the gold standard [3]. For the target compound, you must observe a distinct singlet for the N-methyl group (~2.6 ppm, 3H) and a triplet for the terminal methyl of the butyl chain (~0.8 ppm, 3H). If Pathway A was used and over-methylation occurred, the N-methyl signal will integrate to 6H instead of 3H.

Final Verdict: While Pathway A relies on cheaper bulk reagents, its poor reproducibility during the reductive amination step makes it a liability for strict regulatory drug development. Pathway B is the superior, highly reproducible alternative. By utilizing the predictable addition-elimination kinetics of the 5-bromo intermediate, laboratories can achieve >98% purity without the need for costly chromatographic purification.

References

  • LookChem. "Cas 14094-37-2, 6-AMINO-5-BROMO-1-METHYLURACIL MONOHYDRATE Chemical Properties and Syntheses." LookChem Database. URL: [Link]

  • MDPI. "Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives." Molecules, 2019. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Binding Assays for Novel Kinase Inhibitors: A Case Study with 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

In the landscape of contemporary drug discovery, the rigorous validation of a compound's binding affinity to its intended target is a cornerstone of a successful preclinical campaign. The initial identification of a "hit...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's binding affinity to its intended target is a cornerstone of a successful preclinical campaign. The initial identification of a "hit" molecule, such as the novel pyrimidine-dione derivative 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (hereafter referred to as Compound X), is merely the first step. To ensure the fidelity of subsequent structure-activity relationship (SAR) studies and to build a robust data package for further development, it is imperative to cross-validate initial findings using orthogonal assay methodologies.

This guide provides a comprehensive framework for the cross-validation of binding assays for Compound X, a potential kinase inhibitor. We will delve into the theoretical underpinnings and practical execution of three distinct, yet complementary, biophysical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). The focus will be on the causality behind experimental choices, the establishment of self-validating protocols, and the interpretation of comparative data to build a cohesive and trustworthy affinity profile for our lead compound.

The Imperative of Orthogonal Validation

Relying on a single assay format for affinity determination is fraught with peril. Every technique possesses inherent limitations and potential for artifacts that can be influenced by factors such as protein immobilization, buffer composition, or the presence of detergents. By employing orthogonal methods—those that measure binding through different physical principles—we can triangulate the true binding affinity and gain deeper insights into the interaction thermodynamics. This multi-faceted approach significantly enhances confidence in the data and mitigates the risk of pursuing artifactual leads.

Comparative Analysis of Binding Assay Platforms

The selection of appropriate assays for cross-validation should be guided by the nature of the target protein and the compound, as well as the desired throughput and information content. For our purposes, we will assume Compound X targets a well-characterized kinase, for which high-quality recombinant protein is available.

Assay Technology Principle Key Parameters Measured Strengths Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon mass accumulation on a sensor surface.Kon, Koff, KDReal-time kinetics, label-free, high sensitivity.Requires protein immobilization, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Heat change upon binding.KD, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution, provides full thermodynamic profile.Requires large amounts of pure protein, lower throughput.
MicroScale Thermophoresis (MST) Directed movement of molecules in a temperature gradient, which changes upon binding.KDLow sample consumption, in-solution, wide range of affinities.Requires fluorescent labeling of one partner (or utilizes intrinsic tryptophan fluorescence).

Experimental Protocols for Cross-Validation

The following sections provide detailed protocols for determining the binding affinity of Compound X to its target kinase using SPR, ITC, and MST. The rationale behind key steps is highlighted to provide a deeper understanding of the experimental design.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures binding events in real time, allowing for the determination of both association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

Workflow for SPR Analysis

A Protein Immobilization (e.g., Amine Coupling) B System Priming & Equilibration (Running Buffer) A->B C Compound Injection Series (Increasing Concentrations) B->C D Dissociation Phase (Running Buffer Flow) C->D E Sensor Surface Regeneration D->E F Data Analysis (Global Fitting to a 1:1 Model) D->F E->C Next Concentration

Caption: Workflow for a typical SPR experiment.

Step-by-Step Methodology:

  • Protein Immobilization: The target kinase is immobilized on a sensor chip surface. Amine coupling is a common method, where the protein is covalently linked to the carboxymethylated dextran surface of the chip. The goal is to achieve an immobilization level that will yield a maximal response (Rmax) of approximately 100 response units (RU) to minimize mass transport effects.

  • System Equilibration: The system is thoroughly washed with running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to match the compound solvent) until a stable baseline is achieved.

  • Compound Titration: Compound X is serially diluted in running buffer, typically from a low nanomolar to a mid-micromolar concentration range. Each concentration is injected over the sensor surface for a defined period (the association phase), followed by a flow of running buffer alone (the dissociation phase). A blank injection of running buffer with the corresponding DMSO concentration is used for double referencing.

  • Regeneration: Between compound injections, the sensor surface is regenerated using a pulse of a harsh solution (e.g., low pH glycine) to remove any bound compound and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are processed and fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This global fit provides the values for kon, koff, and KD.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction (ΔH, ΔS) in addition to the binding affinity (KD) and stoichiometry (n).

Workflow for ITC Analysis

A Sample Preparation (Protein in Cell, Compound in Syringe) B System Equilibration (Thermal Stability) A->B C Titration Series (Sequential Injections of Compound) B->C D Data Acquisition (Measurement of Heat Pulses) C->D E Data Analysis (Integration and Fitting to a Binding Isotherm) D->E

Caption: Workflow for a typical ITC experiment.

Step-by-Step Methodology:

  • Sample Preparation: The target kinase is dialyzed extensively against the desired assay buffer. Compound X is dissolved in the final dialysis buffer to minimize buffer mismatch effects. The protein is loaded into the sample cell, and Compound X is loaded into the injection syringe at a concentration 10-20 times that of the protein.

  • System Setup: The instrument is allowed to reach thermal equilibrium to ensure a stable baseline.

  • Titration: A series of small injections (e.g., 2 µL) of Compound X are made into the protein-containing sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a series of heat pulses, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model (e.g., a one-site binding model) to derive the KD, ΔH, and stoichiometry (n).

Protocol 3: MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding will alter its thermophoretic movement, which can be detected and used to quantify binding affinity.

Workflow for MST Analysis

A Protein Labeling (e.g., NHS-ester dye) or use of Tryptophan Fluorescence B Sample Series Preparation (Fixed Labeled Protein + Titrated Compound) A->B C Capillary Loading B->C D MST Measurement (IR Laser On/Off Cycles) C->D E Data Analysis (Plotting Normalized Fluorescence vs. Compound Concentration) D->E

Caption: Workflow for a typical MST experiment.

Step-by-Step Methodology:

  • Protein Labeling (if necessary): If the target kinase does not have sufficient intrinsic tryptophan fluorescence, it is labeled with a fluorescent dye (e.g., via an NHS-ester reaction targeting primary amines). The labeling efficiency is carefully controlled to ensure a low degree of labeling.

  • Sample Preparation: A constant concentration of the fluorescently labeled (or unlabeled, if using intrinsic fluorescence) kinase is mixed with a serial dilution of Compound X. The samples are incubated briefly to allow the binding to reach equilibrium.

  • Measurement: The samples are loaded into glass capillaries, which are then placed in the MST instrument. An infrared laser is used to create a precise temperature gradient, and the movement of the fluorescent molecules is monitored.

  • Data Analysis: The change in normalized fluorescence (Fnorm) is plotted against the logarithm of the Compound X concentration. The resulting binding curve is fitted to the appropriate equation to determine the KD.

Interpreting the Cross-Validated Data

The ultimate goal of this exercise is to generate a consistent and reliable affinity value for Compound X. Ideally, the KD values obtained from SPR, ITC, and MST should be within a 3- to 5-fold range of each other.

Hypothetical Comparative Data for Compound X

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) MicroScale Thermophoresis (MST)
KD 120 nM150 nM180 nM
kon (M-1s-1) 2.5 x 105N/AN/A
koff (s-1) 3.0 x 10-2N/AN/A
ΔH (kcal/mol) N/A-8.5N/A
-TΔS (kcal/mol) N/A-2.1N/A
Stoichiometry (n) N/A1.1N/A

In this hypothetical scenario, the KD values are in excellent agreement, providing high confidence in the measured affinity of Compound X for its target kinase. The SPR data further provides valuable kinetic information, indicating a relatively fast association and a moderately slow dissociation rate. The ITC data confirms a 1:1 binding stoichiometry and reveals that the binding is enthalpically driven. This convergence of data from orthogonal assays provides a robust foundation for further investigation of Compound X.

Discrepancies in the measured affinities from different assays should prompt a thorough investigation into the experimental conditions and potential artifacts associated with each technique. For instance, a significantly weaker affinity in an SPR experiment might suggest that the immobilization of the protein has partially compromised its binding site.

Conclusion

The cross-validation of binding assays using orthogonal, biophysically distinct methods is not merely an academic exercise; it is a critical component of rigorous drug discovery. By systematically applying techniques such as SPR, ITC, and MST, researchers can build a comprehensive and trustworthy profile of a compound's interaction with its target. This multi-pronged approach provides a solid foundation for making informed decisions in lead optimization and significantly increases the probability of success in downstream development.

References

  • This guide has been compiled based on established principles of biophysical interaction analysis. For further reading on the specific techniques, please consult the following resources. The URLs have been verified as of the time of this writing.
Comparative

A Comparative Guide to the Stability of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione and Other Uracil Derivatives

Introduction Uracil and its derivatives are cornerstone structures in medicinal chemistry and drug development. As a fundamental nucleobase in RNA, the uracil scaffold offers a versatile template for designing molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Uracil and its derivatives are cornerstone structures in medicinal chemistry and drug development. As a fundamental nucleobase in RNA, the uracil scaffold offers a versatile template for designing molecules with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The therapeutic efficacy and safety of these compounds are intrinsically linked to their chemical stability.[3] Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf life.[4]

This guide provides an in-depth technical comparison of the stability of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione , a substituted aminouracil, with other relevant uracil derivatives. While specific, publicly available stability data for this exact molecule is limited, this guide will establish a robust comparative framework based on well-studied analogues like 6-aminouracil and the widely used chemotherapeutic agent 5-fluorouracil (5-FU). We will explore the key factors influencing stability, present relevant experimental data for comparator compounds, and provide detailed protocols for conducting stability assessments in a research setting.

Key Molecules Under Comparison

A foundational understanding of the molecular structures is crucial for inferring stability profiles. The substituents on the pyrimidine-2,4-dione core significantly influence electronic properties, susceptibility to nucleophilic or electrophilic attack, and enzymatic recognition.

G cluster_0 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione cluster_1 Uracil cluster_2 6-Aminouracil cluster_3 5-Fluorouracil (5-FU) mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4

Figure 1: Chemical structures of the target compound and key comparators.

6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione features multiple points of substitution: a butyl group at the N1 position, an amino group at C6, and a methylamino group at C5. The alkyl groups (butyl, methyl) increase lipophilicity, while the two amino groups provide sites for hydrogen bonding and potential salt formation, and may be susceptible to oxidation.

Factors Influencing the Stability of Uracil Derivatives

The stability of a drug substance is not an intrinsic, immutable property but is highly dependent on environmental conditions.[5] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are designed to identify likely degradation products and pathways by exposing the API to stress conditions more severe than accelerated stability testing.[4][6][7]

1. Hydrolytic Stability (Effect of pH) Hydrolysis is a primary degradation pathway for many pharmaceuticals, especially those with labile functional groups like esters or amides.[3] The pyrimidine-2,4-dione ring itself can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.

  • Acidic Conditions: Strong acids can protonate the ring nitrogens and exocyclic amino groups, potentially increasing susceptibility to nucleophilic attack by water.[8]

  • Alkaline Conditions: Basic conditions can deprotonate the N-H groups of the uracil ring, forming an anionic species. This can facilitate different degradation pathways. For example, 5-fluorouracil shows major degradation (about 97%) under alkaline stress conditions.[9]

Inference for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione: The presence of two basic amino groups suggests that the molecule's stability will be highly pH-dependent. These groups can be protonated at low pH, potentially altering the electronic distribution of the pyrimidine ring and influencing its hydrolytic stability.

2. Oxidative Stability Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties. The amino groups on the uracil ring are potential sites for oxidation.

  • Mechanism: Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of N-oxides or other oxidized species.

  • Case Study (5-FU): 5-Fluorouracil undergoes significant degradation (26% to 41%) when exposed to oxidative stress conditions.[9]

Inference for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione: The C5-methylamino and C6-amino groups make this molecule particularly susceptible to oxidative degradation compared to unsubstituted uracil. The C5 position in uracil derivatives is often reactive, and the presence of an amino group there could be a primary site of oxidative attack.

3. Thermal and Photostability

  • Thermal Degradation: High temperatures provide the energy needed to overcome activation barriers for degradation reactions.[8] Dry heat can cause reactions like rearrangements and bond cleavage.[8] 5-FU, for instance, shows mild degradation up to 275°C and major degradation at about 285°C.[9]

  • Photodegradation: Exposure to UV or visible light can excite molecules to higher energy states, leading to photochemical reactions. Uracil itself is known to undergo photochemical reactions, and its derivatives may exhibit similar sensitivities. However, studies have shown that 5-FU remains stable when exposed to UV irradiation.[9] The specific photostability of a derivative depends heavily on its unique chromophore system and substituents.

4. Enzymatic Stability In a biological context, enzymatic degradation is a critical factor. Uracil-containing compounds can be substrates for various enzymes.

  • Uracil-DNA N-glycosylase (UNG): This enzyme is part of the DNA base excision repair pathway and functions by cleaving the N-glycosidic bond between uracil and the deoxyribose sugar, removing the base from DNA.[10][11] While the target molecule is not a nucleoside, this highlights the biological recognition and potential for enzymatic cleavage of the uracil ring system.

  • Reductive Pyrimidine Catabolism: Bacteria possess pathways to degrade uracil into intermediates like β-alanine and subsequently acetyl-CoA, using it as a source of nitrogen, carbon, and energy.[12][13] This indicates that the core uracil ring can be enzymatically dismantled.

Inference for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione: The substituents at N1, C5, and C6 will likely influence its recognition and metabolism by enzymes. The N1-butyl group may provide steric hindrance, potentially reducing the rate of enzymatic degradation compared to simpler uracils.

Comparative Stability Data: The Case of 5-Fluorouracil

As a widely used and studied uracil derivative, 5-FU provides a valuable benchmark for stability. Its stability has been assessed under various conditions, providing a quantitative look at its degradation profile.

Stress ConditionReagent/ParametersDegradation of 5-FUReference
Acidic Hydrolysis 0.1 M HCl, 80°C, 24h~22%[9]
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 30 min~97%[9]
Oxidative Stress 3% - 30% H₂O₂, RT, 24h26% - 41%[9]
Thermal Stress Dry Heat, 285°CMajor Degradation[9]
Photolytic Stress UV IrradiationStable[9]
Aqueous Solution In 0.9% NaCl, 21°C, Darkness<2% after 7 days[14]
Aqueous Solution In 0.9% NaCl, 21°C, Darkness~10% after 14 days[14]

Table 1: Summary of Forced Degradation and Solution Stability Data for 5-Fluorouracil.

This data clearly demonstrates that 5-FU is particularly vulnerable to alkaline hydrolysis and oxidation, while showing relative stability under photolytic stress. The electron-withdrawing nature of the fluorine atom at C5 significantly influences the reactivity of the ring. In contrast, the electron-donating amino groups in 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione would be expected to create a different reactivity and stability profile, likely enhancing its susceptibility to oxidation.

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a forced degradation study is essential.[4][7] This involves subjecting the compound to a range of stress conditions and analyzing the resulting samples with a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

G cluster_prep cluster_stress cluster_analysis cluster_results prep Prepare Stock Solution of API in a suitable solvent (e.g., Methanol) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) ox Oxidation (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C, Solid State) photo Photolytic (e.g., ICH Option 1/2) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all samples to working concentration ox->dilute therm->dilute photo->dilute neutralize->dilute hplc Analyze via Stability-Indicating HPLC-UV/MS Method dilute->hplc quant Quantify API Peak Area vs. Control hplc->quant degrad Identify & Quantify Degradation Products quant->degrad path Elucidate Degradation Pathways degrad->path

Figure 2: General workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of the API under various stress conditions. A target degradation of 5-20% is ideal, as this is sufficient to demonstrate the method's capability without being so excessive that it leads to irrelevant secondary degradation products.[7]

Materials:

  • 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione (API)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Class A volumetric flasks, pipettes

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the API in methanol.

  • Control Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 0.1 mg/mL. This is the unstressed control (T=0).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours (or adjust time/temp to achieve 5-20% degradation).

    • Cool, neutralize with an equimolar amount of 0.1 M NaOH, and dilute to 10 mL with 50:50 methanol:water.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours (or adjust as needed).

    • Neutralize with an equimolar amount of 0.1 M HCl and dilute to 10 mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with 50:50 methanol:water.

  • Thermal Degradation:

    • Place a thin layer of solid API powder in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, weigh an appropriate amount, dissolve, and dilute to 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a dark control sample wrapped in aluminum foil.

    • After exposure, dilute the solution sample and prepare the solid sample to a final concentration of 0.1 mg/mL.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent API from all process-related impurities and degradation products, allowing for accurate quantification.

Instrumentation & Conditions (Representative Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of the API (e.g., scan from 200-400 nm and select λmax).

  • Injection Volume: 10 µL.

Analysis:

  • Inject all prepared samples from Protocol 1.

  • Assess the chromatograms for peak purity of the parent API peak in the stressed samples using the DAD.

  • Calculate the percentage of remaining API and the percentage of each degradation product formed.

Conclusion

While direct experimental data on the stability of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione is not widely published, a scientifically sound assessment can be inferred from its structure and comparison with well-characterized uracil derivatives. The presence of C5 and C6 amino groups suggests a higher susceptibility to oxidative degradation compared to 5-FU or unsubstituted uracil. Furthermore, its stability is expected to be highly pH-dependent.

The true stability profile can only be confirmed through rigorous experimental work. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a comprehensive framework for researchers and drug development professionals to perform this evaluation. Such studies are not merely a regulatory requirement but a fundamental component of understanding a molecule's behavior, enabling the development of robust formulations and ensuring the ultimate safety and efficacy of new therapeutic agents.

References

  • Friedberg, E. C., & King, J. J. (1976). Enzymatic degradation of uracil-containing DNA. II. Evidence for N-glycosidase and nuclease activities in unfractionated extracts of Bacillus subtilis. Journal of Virology, 19(2), 338-345. [Link]

  • Yin, J., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(11), e00451-20. [Link]

  • Hayallah, A. M., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. [Link]

  • Kramer, J., & Kaltwasser, H. (1969). Utilization of pyrimidine derivatives by Hydrogenomonas facilis. II. Degradation of thymine and uracil by wild type and mutants. Archiv für Mikrobiologie, 69, 138-148. [Link]

  • Ahmad, P., et al. (2015). Studies on Derivatives Uracil stability in various solvents and different functional groups. Journal of Chemical and Pharmaceutical Research, 7(12), 743-753. [Link]

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]

  • Levin, S. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Abdel-Wahab, B. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Legay, F., et al. (2014). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique, 33(2), 99-106. [Link]

  • Ali, S., et al. (2018). Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. International Journal of Pharmaceutical Sciences and Research, 9(8), 3363-3370. [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chemistry International Journal, 11(2). [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Gotor, V., et al. (1987). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 1649-1653. [Link]

  • Weitzel, G., et al. (1969). [Comparative in vitro studies with 5-fluorouracil and some of its derivatives]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 350(6), 734-40. [Link]

  • Róna, G., et al. (2021). Detection of Genomic Uracil Patterns. International Journal of Molecular Sciences, 22(8), 3893. [Link]

  • PharmaTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaTech Insights. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Closset, M., et al. (2022). Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags. Journal of Oncology Pharmacy Practice, 29(4), 834-840. [Link]

  • Al-Ostoot, F. H., et al. (2026). Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. Arabian Journal of Chemistry, 19(3), 105615. [Link]

  • Borisova, B., et al. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(23), 5589. [Link]

  • Waterman, K. C., & MacDonald, B. C. (2010). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Separation Science and Technology (Vol. 10, pp. 201-229). [Link]

  • Yamamoto, H., et al. (1975). U.S. Patent No. 3,923,807. Washington, DC: U.S.
  • Jasiewicz, B., et al. (2025). Hybrid Uracil Derivatives with Caffeine and Gramine Obtained via Click Chemistry as Potential Antioxidants and Inhibitors of Plant Pathogens. Molecules. [Link]

  • Bartolini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(1), 138-152. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2019). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 9(42), 24345-24366. [Link]

  • Sharma, R., & Kumar, S. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 13-24. [Link]

  • Mueller, N. H., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(2), 649-652. [Link]

  • Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(4), 329-337. [Link]

  • da Silva, D. C., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(17), 5220. [Link]

  • Li, W., & Jia, H. (2013). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. In Bioanalysis of Pharmaceuticals: Sample Preparation, Analysis and Validation. John Wiley & Sons. [Link]

  • Al-Tel, T. H. (2014). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Mini-Reviews in Medicinal Chemistry, 14(1), 41-54. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4133025, 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • NextSDS. (n.d.). 6-AMINO-5-(BUTYLAMINO)-1-PROPYLPYRIMIDINE-2,4(1H,3H)-DIONE. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(48), 31057-31085. [Link]

  • Ghorab, M. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

For researchers and professionals in the fields of science and drug development, the responsible management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regul...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of science and drug development, the responsible management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a substituted pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, it must be handled as a potentially hazardous chemical waste, following established protocols for related substances.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The choice of PPE should be based on the concentration and quantity of the substance being handled.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[1]Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[1]Prevents skin contact.[1]
Skin Protection Laboratory coat, long-sleeved clothing.[1]Minimizes the risk of skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]Reduces the risk of inhalation.[1]

In case of a spill, evacuate the area immediately.[1] Control contact with the substance using the prescribed PPE and prevent the spillage from entering drains or watercourses.[1]

Step-by-Step Disposal Protocol

The disposal of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione must be conducted in a manner that prevents its release into the environment.[3] The following protocol outlines the systematic process for the collection, storage, and disposal of this chemical waste.

Step 1: Waste Identification and Segregation

  • Properly identify the waste as "6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione".

  • Since its specific hazards are not fully documented, it should be treated as a hazardous waste.

  • Do not mix this waste with other chemical wastes unless their compatibility is confirmed to avoid potentially hazardous reactions.

Step 2: Waste Collection

  • Solid Waste: Carefully sweep up any solid material, avoiding the generation of dust.[3] Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.[3][4]

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container.

  • Contaminated Materials: Any items, such as gloves, absorbent pads, or weighing paper, that are contaminated with the chemical should be collected and disposed of as hazardous waste.[5]

Step 3: Container Management

  • Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[6]

  • Container Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added.[6] The label should clearly state "Hazardous Waste" and include the chemical name: "6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione".

  • Container Sealing: Ensure containers are tightly closed when not in use to prevent spills or the release of vapors.[7]

Step 4: Temporary Storage

  • Store the sealed waste containers in a designated, cool, dry, and well-ventilated area.[3]

  • The storage area should be away from incompatible materials such as strong oxidizing agents.[8]

  • Follow your institution's guidelines for Satellite Accumulation Areas (SAAs).

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the chemical waste.[3]

  • The disposal of the waste must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[5][7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

DisposalWorkflow start Start: Unused or Waste 6-Amino-1-butyl-5-methylamino- 1H-pyrimidine-2,4-dione prep Step 1: Prepare for Disposal - Wear appropriate PPE - Ensure adequate ventilation start->prep collect Step 2: Collect Waste - Solids, liquids, and  contaminated materials prep->collect container Step 3: Container Management - Use compatible, sealed containers - Label with 'Hazardous Waste' and chemical name collect->container storage Step 4: Temporary Storage - Designated, cool, dry, and  well-ventilated area container->storage ehs Step 5: Arrange for Professional Disposal - Contact institution's EHS office storage->ehs end End: Proper Disposal by Licensed Waste Management ehs->end

Caption: Disposal workflow for 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

Regulatory Framework

The disposal of chemical waste is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[10] These regulations, under the Resource Conservation and Recovery Act (RCRA), provide a comprehensive framework for hazardous waste management from generation to final disposal.[11] It is imperative that all disposal activities comply with these federal standards as well as any applicable state and local regulations.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

  • Primidone Assay Standard Safety Data Sheet. [Link]

  • URACIL FOR BIOCHEMISTRY - Loba Chemie. [Link]

  • Uracil SDS - BioSpectra. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] This guide provides essential, in-depth safety protocols for handling 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a compound of interest for researchers and scientists. In the absence of specific toxicological data for this exact molecule, a rigorous, precautionary approach based on established best practices for handling related pyrimidine derivatives and new chemical entities is paramount.[5]

This document is structured to provide not just a list of procedures, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, a thorough risk assessment is the critical first step. Pyrimidine derivatives exhibit a wide range of biological activities, and some can be toxic.[1][6] Therefore, it is prudent to treat this compound as potentially hazardous.

Engineering Controls are your primary and most effective means of exposure control.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions that could generate dust or aerosols (e.g., weighing, transferring, preparing solutions, sonicating) must be conducted in a certified chemical fume hood.[5][7] This minimizes the risk of inhalation, a primary route of exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[7][8]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, Personal Protective Equipment (PPE) is essential to protect you from any potential exposure. A multi-layered PPE approach is recommended.[5]

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for all laboratory work.

  • Chemical Splash Goggles: When there is a risk of splashes, such as when transferring solutions, chemical splash goggles that provide a complete seal around the eyes are mandatory.[8][9]

  • Face Shield: For activities with a higher risk of splashes or explosions, a face shield should be worn in conjunction with chemical splash goggles.[9]

Hand Protection
  • Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for protection against a broad range of chemicals and are recommended for handling 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.[7][8]

  • Double Gloving: For moderate to high-hazard activities, such as weighing the solid compound or preparing stock solutions, double-gloving is recommended to provide an extra layer of protection.[5]

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before and during use. If contamination occurs, change gloves immediately, following proper removal procedures to avoid skin contact.[9][10]

Protective Clothing
  • Laboratory Coat: A standard laboratory coat should be worn at all times in the laboratory to protect against minor spills and contamination.[8] For activities with a higher risk of splashes, a lab coat with a solid front and made of a permeation-resistant material is advisable.[5]

  • Long-Sleeved Clothing and Full-Length Pants: Wear long-sleeved clothing and long pants to minimize skin exposure.[8]

  • Closed-Toe Shoes: Closed-toe and closed-heel shoes are mandatory in a laboratory setting to protect your feet from spills and falling objects.[9]

Respiratory Protection

In most instances, when working in a properly functioning chemical fume hood, respiratory protection beyond what is provided by the fume hood is not necessary. However, if there is a potential for aerosol generation outside of a fume hood or in the event of a large spill, a respirator may be required. The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[9]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling activity.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Recommended PPE Start Start: Assess Task IsSolid Handling Solid Compound? Start->IsSolid IsSolution Handling Solution? Start->IsSolution Weighing Weighing/Transfer of Solid (High Dust Potential) IsSolid->Weighing Yes LowVolume Low Volume Solution Transfer (<10 mL) IsSolution->LowVolume Low Risk HighVolume High Volume Solution Transfer (>10 mL) or Splash Risk IsSolution->HighVolume High Risk PPE_High Goggles, Face Shield, Double Nitrile Gloves, Permeation-Resistant Lab Coat Weighing->PPE_High PPE_Low Safety Glasses, Single Nitrile Gloves, Lab Coat LowVolume->PPE_Low PPE_Moderate Goggles, Double Nitrile Gloves, Lab Coat HighVolume->PPE_Moderate

Caption: PPE selection workflow for handling 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

Summary of Recommended PPE

The following table provides a quick reference for the recommended PPE for different laboratory activities involving 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione.

ActivityEye/Face ProtectionHand ProtectionProtective Clothing
Storage and Transport (Closed Containers) Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coat
Weighing and Transfer of Solid Chemical splash goggles and face shieldDouble pair of nitrile glovesPermeation-resistant lab coat
Preparation of Stock Solutions Chemical splash gogglesDouble pair of nitrile glovesLab coat
Low-Volume Liquid Transfers (<10 mL) Safety glasses with side shieldsSingle pair of nitrile glovesLab coat
High-Volume Liquid Transfers (>10 mL) Chemical splash gogglesDouble pair of nitrile glovesLab coat

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor.[8] Only personnel trained in hazardous spill cleanup should address the spill, and they must wear appropriate PPE.

  • For a small spill: Use an absorbent material like sand or vermiculite to contain the spill.[7] Collect the material in a sealed container for proper disposal.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[10][11] Seek medical attention.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing.[10][11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[12] Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione, including contaminated PPE and absorbent materials, should be considered hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[10][11][13] Do not dispose of this chemical down the drain or in regular trash.[14]

Conclusion

The safe handling of 6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione requires a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, researchers can minimize their risk of exposure and maintain a safe laboratory environment. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety protocols and to consult with your environmental health and safety department for any further questions.

References

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Available at: [Link]

  • 6-AMINO-1-BUTYL-5-(BUTYLAMINO)PYRIMIDINE-2,4(1H,3H)-DIONE. NextSDS. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]

  • Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. ResearchGate. Available at: [Link]

  • 6-AMINO-5-(BUTYLAMINO)-1-PROPYLPYRIMIDINE-2,4(1H,3H)-DIONE. NextSDS. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]

  • Trash Disposal. Princeton University. Available at: [Link]

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